molecular formula C13H11N3 B1507006 3-Phenylimidazo[1,5-a]pyridin-1-amine CAS No. 885276-53-9

3-Phenylimidazo[1,5-a]pyridin-1-amine

Numéro de catalogue: B1507006
Numéro CAS: 885276-53-9
Poids moléculaire: 209.25 g/mol
Clé InChI: QJUGCUVISIZGCX-UHFFFAOYSA-N
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Description

3-Phenylimidazo[1,5-a]pyridin-1-amine (CAS RN 885276-53-9) is an organic compound with the molecular formula C13H11N3 and a molecular weight of 209.25 g/mol . This imidazo[1,5-a]pyridine derivative is a solid of significant interest in medicinal chemistry research, particularly for developing new anticancer agents. Compounds based on the 1-(3-phenylimidazo[1,5-a]pyridin-1-yl) scaffold have demonstrated promising in vitro cytotoxic potential against a diverse panel of human cancer cell lines, including A549 (lung), HCT-116 (colorectal), and MDA-MB-231 (triple-negative breast cancer) . The imidazo[1,5-a]pyridine core is recognized as a privileged scaffold in drug discovery, found in several biologically active molecules and natural alkaloids . Its structural features make it a valuable template for designing potential therapeutic agents. Researchers utilize this compound as a key chemical intermediate for synthesizing more complex molecules, such as (Z)-3-(arylamino)-1-(3-phenylimidazo[1,5-a]pyridin-1-yl)prop-2-en-1-one derivatives, to explore structure-activity relationships and biological activity . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Propriétés

Numéro CAS

885276-53-9

Formule moléculaire

C13H11N3

Poids moléculaire

209.25 g/mol

Nom IUPAC

3-phenylimidazo[1,5-a]pyridin-1-amine

InChI

InChI=1S/C13H11N3/c14-12-11-8-4-5-9-16(11)13(15-12)10-6-2-1-3-7-10/h1-9H,14H2

Clé InChI

QJUGCUVISIZGCX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC(=C3N2C=CC=C3)N

SMILES canonique

C1=CC=C(C=C1)C2=NC(=C3N2C=CC=C3)N

Origine du produit

United States
Foundational & Exploratory

Electronic properties of 1-amino-3-phenylimidazo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Electronic Properties of 1-amino-3-phenylimidazo[1,5-a]pyridine

Abstract: The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic system that forms the core of numerous functional materials and pharmacologically active agents.[1][2] Its unique electronic structure gives rise to attractive photophysical properties, including strong luminescence and large Stokes shifts, making it a target for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and chemical sensors.[2][3][4] This guide provides a comprehensive analysis of the electronic properties of a specific, highly functionalized derivative: 1-amino-3-phenylimidazo[1,5-a]pyridine. By first establishing the electronic baseline of the 3-phenyl-substituted core and then introducing the potent influence of the C1-amino group, we offer a predictive and mechanistic exploration of this molecule's electronic landscape. This document is intended for researchers, chemists, and drug development professionals seeking to understand and harness the electronic characteristics of this versatile molecular framework.

The Imidazo[1,5-a]pyridine Core: An Electronic Overview

The imidazo[1,5-a]pyridine system is a nitrogen-rich, fused bicyclic heterocycle.[5] This aromatic core possesses a unique distribution of π-electrons, which is fundamental to its chemical and physical properties.[5] Its derivatives are known for their high photoluminescent quantum yields and significant Stokes shifts, features that are highly desirable in materials science and bioimaging.[3][4] The electronic characteristics can be precisely tuned through functionalization at various positions on the ring system, a strategy widely employed to modulate absorption and emission wavelengths for specific applications.[3][6]

The introduction of a phenyl group at the C3 position extends the π-conjugated system, which generally leads to a bathochromic (red) shift in both absorption and emission spectra compared to the unsubstituted parent scaffold. This substitution is a common starting point for building more complex fluorophores.

The Perturbative Effect of the C1-Amino Group: A Mechanistic Analysis

The introduction of an amino (-NH₂) group at the C1 position is predicted to cause a profound and highly consequential perturbation of the molecule's electronic structure. The amino group is a powerful electron-donating group (EDG) due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic π-system through resonance (a +M effect).

This strong electronic donation directly influences the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • Impact on HOMO Energy: The electron-donating nature of the amino group will significantly raise the energy of the HOMO. The HOMO is destabilized as it takes on greater electron density from the amino substituent.

  • Impact on LUMO Energy: The effect on the LUMO is generally less pronounced, but a slight stabilization (lowering of energy) or minimal change is expected.

  • Reduction of the HOMO-LUMO Gap: The primary consequence of raising the HOMO energy while the LUMO energy remains relatively stable is a significant reduction in the HOMO-LUMO energy gap.[7] This gap is a critical determinant of a molecule's electronic and optical properties.[8]

A smaller HOMO-LUMO gap directly translates to lower energy required for electronic excitation, leading to a predicted bathochromic shift in the UV-Vis absorption spectrum. Consequently, the fluorescence emission is also expected to be red-shifted. This targeted modification is a key strategy for tuning molecules to absorb and emit at longer wavelengths, which is crucial for applications such as in vivo imaging and the development of near-infrared (NIR) probes.[9]

The diagram below illustrates the predicted effect of the C1-amino group on the frontier orbital energies.

G cluster_0 3-phenylimidazo[1,5-a]pyridine (Baseline) cluster_1 1-amino-3-phenylimidazo[1,5-a]pyridine (Predicted) lumo_base LUMO homo_base HOMO lumo_target LUMO homo_target HOMO (+NH₂) homo_base->homo_target  HOMO Destabilization E_gap_base E_gap_target p1->p2 Large Energy Gap p3->p4 Smaller Energy Gap

Caption: Predicted effect of C1-amino substitution on frontier molecular orbital energies.

Experimental and Computational Characterization Workflow

A comprehensive understanding of the electronic properties of 1-amino-3-phenylimidazo[1,5-a]pyridine requires a synergistic approach combining experimental spectroscopy, electrochemistry, and computational modeling. The following workflow provides a self-validating system for characterization.

G synthesis Synthesis & Purification of Target Compound uv_vis UV-Vis Spectroscopy synthesis->uv_vis fluorescence Fluorescence Spectroscopy synthesis->fluorescence cv Cyclic Voltammetry (CV) synthesis->cv dft Computational Modeling (DFT/TD-DFT) synthesis->dft abs_max Determine λ_abs (Absorption Maxima) uv_vis->abs_max em_max Determine λ_em (Emission Maxima) fluorescence->em_max q_yield Calculate Quantum Yield (Φ_F) fluorescence->q_yield redox Determine Oxidation/ Reduction Potentials cv->redox homo_lumo_theo Calculate Theoretical HOMO/LUMO & Orbitals dft->homo_lumo_theo spectra_sim Simulate Absorption Spectrum dft->spectra_sim stokes Calculate Stokes Shift abs_max->stokes em_max->stokes analysis Correlate & Validate: Structure-Property Relationship q_yield->analysis stokes->analysis homo_lumo_exp Calculate Experimental HOMO/LUMO Energies redox->homo_lumo_exp homo_lumo_exp->analysis homo_lumo_theo->analysis spectra_sim->analysis

Caption: Integrated workflow for the electronic characterization of novel fluorophores.

Protocols for Electronic Property Determination

The following protocols are standard methodologies for characterizing the electronic properties of novel heterocyclic compounds.

Protocol: UV-Visible Absorption Spectroscopy

Objective: To determine the wavelength(s) of maximum absorption (λmax) corresponding to electronic transitions.

Methodology:

  • Preparation of Stock Solution: Accurately weigh ~1 mg of 1-amino-3-phenylimidazo[1,5-a]pyridine and dissolve it in 10 mL of a spectroscopic grade solvent (e.g., Dichloromethane, THF, or Acetonitrile) to create a ~10⁻³ M stock solution.

  • Preparation of Working Solution: Prepare a dilution of the stock solution to a final concentration of 1 x 10⁻⁵ M. This concentration is typically sufficient to yield an absorbance value between 0.1 and 1.0.

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the pure solvent to be used as a reference/blank.

  • Baseline Correction: Record a baseline spectrum with the solvent-filled cuvette in both the sample and reference beams.

  • Sample Measurement: Replace the solvent in the sample cuvette with the 1 x 10⁻⁵ M working solution.

  • Data Acquisition: Scan a wavelength range from 250 nm to 600 nm. The resulting spectrum will show absorbance as a function of wavelength. Identify the peak maxima (λmax). The low-energy absorption band corresponds to the HOMO-LUMO transition.[10]

Protocol: Fluorescence Spectroscopy

Objective: To determine the emission wavelength maximum (λem), Stokes shift, and photoluminescence quantum yield (ΦF).

Methodology:

  • Sample Preparation: Use the same 1 x 10⁻⁵ M solution prepared for UV-Vis analysis. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Emission Spectrum:

    • Set the excitation wavelength (λex) to the longest-wavelength λmax determined from the UV-Vis spectrum.

    • Scan the emission monochromator over a range starting ~10 nm above λex to ~700 nm.

    • The peak of the resulting spectrum is the emission maximum (λem).

  • Stokes Shift Calculation: Calculate the Stokes shift in both nanometers (nm) and wavenumbers (cm⁻¹), as the latter is independent of wavelength.

    • Stokes Shift (nm) = λem - λabs

    • Stokes Shift (cm⁻¹) = (1/λabs - 1/λem) x 10⁷

  • Quantum Yield (ΦF) Determination (Relative Method):

    • Select a well-characterized fluorescent standard with an emission range similar to the sample (e.g., Quinine Sulfate in 0.1 M H₂SO₄, ΦF = 0.54).

    • Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.

    • Calculate ΦF using the following equation: ΦF, sample = ΦF, std * (Isample / Istd) * (Astd / Asample) * (n²sample / n²std) Where: I = integrated fluorescence intensity, A = absorbance at λex, n = refractive index of the solvent.

Protocol: Cyclic Voltammetry (CV)

Objective: To determine the oxidation and reduction potentials of the compound and estimate the HOMO and LUMO energy levels.

Methodology:

  • Electrochemical Setup: Use a standard three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl or Ag/Ag⁺ reference electrode.

  • Solution Preparation: Dissolve the sample (1-2 mM) in a suitable solvent (e.g., dry Acetonitrile or DMF) containing a supporting electrolyte (0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

  • Reference Potential: Add ferrocene (Fc) as an internal standard. Measure the potential of the Fc/Fc⁺ couple. All measured potentials will be referenced against this value.

  • Data Acquisition:

    • Deoxygenate the solution by bubbling with argon or nitrogen for 10-15 minutes.

    • Scan the potential anodically (to positive potentials) to find the oxidation potential (Eox).

    • Scan the potential cathodically (to negative potentials) to find the reduction potential (Ered).

  • HOMO/LUMO Calculation: Estimate the energy levels using the following empirical equations:

    • EHOMO (eV) = -[Eox (vs Fc/Fc⁺) + 4.8]

    • ELUMO (eV) = -[Ered (vs Fc/Fc⁺) + 4.8]

    • Note: The value of 4.8 eV is the energy level of the Fc/Fc⁺ couple relative to the vacuum level. Some sources may use slightly different values (e.g., 5.1 eV).

Predicted Electronic Properties and Data Summary

Based on the established properties of the imidazo[1,5-a]pyridine core and the powerful electronic influence of the amino group, we can predict the key electronic and photophysical parameters for 1-amino-3-phenylimidazo[1,5-a]pyridine.

Property3-phenylimidazo[1,5-a]pyridine (Typical)1-amino-3-phenylimidazo[1,5-a]pyridine (Predicted)Rationale for Prediction
Absorption λmax ~360-380 nm[3]> 400 nmBathochromic shift due to reduced HOMO-LUMO gap.
Emission λem ~460-480 nm[3][4]> 500 nm (Cyan/Green)Bathochromic shift following absorption shift.
Stokes Shift Large (~100 nm, >5000 cm⁻¹)[10]Very LargeEnhanced intramolecular charge transfer (ICT) character.
Quantum Yield (ΦF) Moderate to High (20-70%)[3][6]Potentially HighThe amino group can enhance radiative decay pathways.
HOMO Energy ~ -5.5 eV~ -5.1 eV (Higher/Destabilized)Strong electron-donating effect of -NH₂.
LUMO Energy ~ -2.4 eV~ -2.3 eV (Minor Change)LUMO is less affected by the C1 substituent.
Electrochemical Gap ~ 3.1 eV[11]< 3.0 eV (Smaller)Direct consequence of HOMO destabilization.

Implications for Research and Drug Development

The predicted electronic properties of 1-amino-3-phenylimidazo[1,5-a]pyridine make it a highly attractive candidate for several advanced applications:

  • Fluorescent Probes & Bioimaging: The expected emission in the visible (cyan/green) region, coupled with a potentially high quantum yield and large Stokes shift, makes it an excellent core structure for developing fluorescent labels for cellular imaging.[12] The amino group also provides a convenient handle for bioconjugation.

  • Materials Science: As a component in OLEDs, the tuned emission wavelength could serve as a valuable dopant emitter for achieving specific colors in display and lighting technologies.[11]

  • Medicinal Chemistry: The imidazo[1,5-a]pyridine scaffold is a known pharmacophore in various drug candidates, including anti-cancer agents.[13][14][15] The electronic distribution, governed by the substituents, is critical for molecular recognition and binding affinity to biological targets like enzymes or receptors.[16] Understanding these electronic properties is the first step in rational drug design, allowing for the optimization of target interactions and pharmacokinetic properties.

References

  • Cavinato, L. M., et al. (2021). Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. Semantic Scholar.
  • Sozzi, M., et al. (2024). One-Dimensional and Two-Dimensional Zn(II)
  • Hohloch, S., et al. (2018). Electronic Properties of N-Heterocyclic Carbenes and Their Experimental Determination.
  • Sivakumar, V., et al. (2025). Imidazo[1,5-a]pyridine–benzilimidazole conjugated (donor–π–acceptor)
  • Debata, B. P., et al. (2024). The design and synthesis of 1-phenylimidazo[1,5-a]pyridine – anthracene-based fluorophore for greenish-yellow organic light emitting diode and warm white LED. Taylor & Francis.
  • Hohloch, S., et al. (2018). Electronic Properties of N-Heterocyclic Carbenes and Their Experimental Determination.
  • Hohloch, S., et al. (2018).
  • Dı́ez-González, S., et al. (2005). Steric and Electronic Properties of N-Heterocyclic Carbenes (NHC): A Detailed Study on Their Interaction with Ni(CO)4. Journal of the American Chemical Society.
  • Johansen, S. L. (2021). Nitrogen-Heterocycles in the Interstellar Medium: Experimental and Computational Approaches to an Astrochemical Mystery. eScholarship.
  • Volpi, G., et al. (2022).
  • Wang, R., et al. (2023). An Imidazo[1,5-a]pyridine Benzopyrylium-Based NIR Fluorescent Probe with Ultra-Large Stokes Shifts for Monitoring SO₂. MDPI.
  • Al-Ostath, A., et al. (2022). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors. PMC.
  • Fresta, E., et al. (2021). Imidazo[1,5- a ]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications.
  • Fresta, E., et al. (2026). Nitrogen Position Matters: Synthetic Strategies, Functional Behavior and Dual Roles in Medicine and Materials in the Imidazopyridine Family. MDPI.
  • Mihorianu, M., et al. (2010). Synthesis of novel imidazo[1,5-a]pyridine derivates.
  • Barolo, C., et al. (2026). New substituted imida. AperTO - Archivio Istituzionale Open Access dell'Università di Torino.
  • Nekkanti, S., et al. (2020). Synthesis of (Z)-3-(arylamino)-1-(3-phenylimidazo[1,5-a]pyridin-1-yl)prop-2-en-1-ones as potential cytotoxic agents. PubMed.
  • (No author given). 3-Phenylimidazo[1,5-a]pyridine. Chem-Impex.
  • Nekkanti, S., et al. (2020). Synthesis of (Z)-3-(arylamino)-1-(3-phenylimidazo[1,5-a]pyridin-1-yl)prop-2-en-1-ones as potential cytotoxic agents.
  • Huang, R. & Patureau, F. W. (2021). Electrochemical Dehydrogenative C−H Aminomethylation of Imidazopyridines and Related Heterocycles.
  • Debata, B. P., et al. (2024). Design and Synthesis Of 1-Phenylimidazo[1,5-A]Pyridine – For Greenish-Yellow OLED and Warm White LED. IR @ NIT Rourkela.
  • Bakherad, M., et al. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)
  • (No author given). Synthesis of imidazo[1,5-a]pyridines. Organic Chemistry Portal.
  • Li, M., et al. (2015).
  • Mihorianu, M., et al. (2011).
  • Timoshenko, V. M., et al. (2025). Convenient synthesis of imidazo[1,5-a]pyrimidine derivatives and their unusual recyclization.
  • Garino, C., et al. (2021). Driving the Emission Towards Blue by Controlling the HOMO‐LUMO Energy Gap in BF2‐Functionalized 2‐(Imidazo[1,5‐a]pyridin‐3‐yl)phenols. PMC.
  • Pan, D., et al. (2021). Assessing Reactivity with LUMO and HOMO Energy Gap. WuXi Biology.
  • Patel, S., et al. (2020). Unipolar 1-phenylimidazo[1,5-a]pyridine: A new class of ultra-bright sky blue emitters for solution-processed organic light emit. The Royal Society of Chemistry.
  • Dávila, A. F., et al. (2024).

Sources

Targeting the Purine Binding Pocket: Structure-Activity Relationship (SAR) of 1-Substituted Imidazo[4,5]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

This guide focuses on the 1-substituted-1H-imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine scaffolds.[1][2] These structures are critical in medicinal chemistry as deazapurine bioisosteres , widely utilized to target ATP-binding sites in kinases (e.g., Aurora, PI3K) and GPCRs (e.g., Adenosine receptors).

Note on Nomenclature: In the standard IUPAC numbering for the imidazo[1,2-a]pyridine isomer, position 1 is the bridgehead nitrogen, which cannot be substituted in neutral species. Therefore, "1-substituted" technically and practically refers to the imidazo[4,5] series, where the N1 nitrogen is available for substitution (mimicking the N9 position of purines).

Scaffold Architecture & Therapeutic Logic

The imidazo[4,5]pyridine core is a privileged scaffold designed to mimic the purine ring system (adenine/guanine) found in ATP and DNA.[3] By replacing one of the purine nitrogens with a carbon (deaza-modification), medicinal chemists can modulate hydrogen bonding capabilities and lipophilicity while retaining the flat, aromatic geometry required for intercalation or hydrophobic pocket binding.

The Isomer Landscape

The biological activity is strictly governed by the orientation of the pyridine nitrogen relative to the imidazole ring:

  • 1H-Imidazo[4,5-b]pyridine (1-Deazapurine): The pyridine nitrogen is proximal to the bridgehead. Often used in Aurora kinase and JAK inhibitors.[4]

  • 1H-Imidazo[4,5-c]pyridine (3-Deazapurine): The pyridine nitrogen is distal. Frequently explored for antiviral (HCV) and anti-inflammatory (COX-2) applications.

The "1-substitution" (N1-alkylation/arylation) is the critical handle for tuning the molecule's pharmacokinetic (PK) profile and steric fit within the solvent-exposed regions of a binding pocket.

Synthetic Accessibility & Regiocontrol

Constructing 1-substituted imidazo[4,5]pyridines requires navigating regioselectivity issues. Direct alkylation of the bicyclic core often yields a mixture of N1 and N3 isomers. The Diaminopyridine Route is the preferred self-validating protocol for establishing unambiguous regiochemistry.

Pathway Visualization: The Diaminopyridine Route

The following diagram outlines the logic flow for synthesizing a regiodefined 1-substituted-2-aryl-imidazo[4,5-b]pyridine.

SynthesisWorkflow Start 2,3-Diaminopyridine Step1 N-Alkylation / Reductive Amination (Install R1) Start->Step1 R1-X or R1-CHO/NaBH4 Inter N2-Substituted Diamine (Key Intermediate) Step1->Inter Step2 Cyclization (R2-COOH / Polyphosphoric Acid) Inter->Step2 Condensation Product 1-Substituted-2-Aryl Imidazo[4,5-b]pyridine Step2->Product Dehydration

Figure 1: Regioselective synthesis workflow. By installing the R1 substituent on the specific amino group prior to ring closure, N1 vs. N3 ambiguity is eliminated.

Structure-Activity Relationship (SAR) Matrix

The SAR of this scaffold is best understood by dissecting the molecule into three distinct vectors: the Anchor (N1) , the Head (C2) , and the Core (Pyridine Ring) .

Vector 1: The Anchor (N1-Substituent)

This position typically points towards the solvent front or a hydrophobic pocket (e.g., the ribose binding pocket in ATP-competitive inhibitors).

Substituent ClassEffect on Physicochemical PropertiesBiological Implication
Methyl / Ethyl Minimal steric bulk; lowers polar surface area.Good for CNS penetration; often metabolically labile (N-dealkylation).
Cyclopentyl / Isopropyl Moderate lipophilicity; increases metabolic stability.Optimal for Kinase Inhibitors. Fills the hydrophobic pocket without incurring high MW penalties.
Benzyl / Aryl High lipophilicity; pi-stacking potential.Can improve potency via additional hydrophobic contacts but risks poor solubility and high plasma protein binding.
Basic Side Chains Increases solubility and polarity.Used to target specific residues (e.g., Asp/Glu) at the pocket entrance; improves oral bioavailability.
Vector 2: The Head (C2-Position)

The C2 position is the primary determinant of potency. In kinase inhibitors, this group often forms hydrogen bonds with the hinge region of the enzyme.

  • Aryl/Heteroaryl Groups: Phenyl, pyridine, or thiophene rings at C2 are standard.

  • H-Bond Donors: Introducing an -NH2 or -OH on the C2-aryl ring can lock the compound into the hinge region.

  • Steric Constraints: Ortho-substitution on the C2-phenyl ring often twists the conformation, breaking planarity. This "molecular twist" is crucial for selectivity (e.g., distinguishing between Aurora A and Aurora B kinases).

Vector 3: The Core (Pyridine Ring Substitution)

Substitutions at positions 5, 6, or 7 (depending on isomer) modulate the electronic density of the scaffold.

  • Electron-Withdrawing Groups (NO2, CN, CF3): Decrease the pKa of the imidazole ring nitrogens, potentially altering H-bond donor/acceptor strength at the hinge.

  • Solubilizing Groups (Morpholine, Piperazine): Often attached at the C6 or C7 position via nucleophilic aromatic substitution (

    
    ) on a halogenated precursor. This is a standard "exit vector" to improve drug-like properties without disrupting binding.
    
SAR Visualization

The following diagram maps the functional logic of the scaffold.

SAR_Map Core Imidazo[4,5-b]pyridine Scaffold N1 N1 Position (The Anchor) Core->N1 C2 C2 Position (The Head) Core->C2 Py Pyridine Ring (Positions 5,6,7) Core->Py N1_Effect1 Solvent Interaction N1->N1_Effect1 N1_Effect2 Metabolic Stability (Cycloalkyl preferred) N1->N1_Effect2 C2_Effect1 Hinge Binding (Critical for Potency) C2->C2_Effect1 C2_Effect2 Selectivity (Ortho-twist) C2->C2_Effect2 Py_Effect1 Electronic Tuning (pKa modulation) Py->Py_Effect1 Py_Effect2 Solubility Vector (Morpholine/Piperazine) Py->Py_Effect2

Figure 2: SAR Logic Map illustrating the functional role of each vector on the imidazo[4,5-b]pyridine core.

Experimental Protocols

Protocol A: Regioselective Synthesis of 1-Benzyl-2-phenyl-1H-imidazo[4,5-b]pyridine

Rationale: This protocol uses the "Diaminopyridine Route" to ensure the benzyl group is installed exclusively at the N1 position.

Reagents: 2,3-Diaminopyridine, Benzaldehyde, Sodium Borohydride (


), Benzoic Acid, Polyphosphoric Acid (PPA).
  • Reductive Amination (Installation of N1-Anchor):

    • Dissolve 2,3-diaminopyridine (10 mmol) in methanol (50 mL).

    • Add benzaldehyde (10 mmol) and stir at RT for 2 hours to form the imine.

    • Cool to 0°C and add

      
       (15 mmol) portion-wise. Stir for 4 hours.
      
    • Checkpoint: TLC should show disappearance of starting diamine.

    • Quench with water, extract with DCM, and concentrate. Isolate 3-amino-2-(benzylamino)pyridine .

  • Cyclodehydration (Ring Closure):

    • Mix the intermediate diamine (5 mmol) with benzoic acid (5.5 mmol) in PPA (20 g).

    • Heat to 140°C for 6 hours. Note: High temperature is required to effect dehydration in PPA.[5]

    • Cool to 80°C and pour onto crushed ice. Neutralize with

      
       to pH 8.
      
    • Filter the precipitate.[3] Recrystallize from Ethanol/Water.

Validation:

  • 1H NMR (DMSO-d6): Look for the characteristic singlet of the imidazole C2-H (if unsubstituted) or the absence of it (if 2-substituted). For this protocol, verify the benzyl

    
     peak (~5.5 ppm) and the aromatic multiplets.
    
  • Regiochemistry Check: NOESY NMR correlation between the benzyl

    
     protons and the pyridine C7-H proton confirms N1 substitution (in the [4,5-b] isomer).
    
Protocol B: Antiproliferative Assay (MTT)

Rationale: To evaluate the cytotoxicity of the synthesized derivatives against cancer cell lines (e.g., MCF-7, HCT116).[4]

  • Seeding: Seed cells (MCF-7) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add test compounds (dissolved in DMSO) at varying concentrations (0.1 - 100

    
    ). Ensure final DMSO concentration < 0.5%.
    
  • Incubation: Incubate for 48-72 hours at 37°C, 5%

    
    .
    
  • Development: Add MTT reagent (5 mg/mL). Incubate for 4 hours. Solubilize formazan crystals with DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate

    
     using non-linear regression.
    

References

  • Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 2017.

  • Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science, 2014.

  • Design, synthesis and structure-activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres. European Journal of Medicinal Chemistry, 2018.

  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons. Molecules, 2024.

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine Derivatives. Current Medicinal Chemistry, 2020.

Sources

3-Phenylimidazo[1,5-a]pyridin-1-amine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 3-Phenylimidazo[1,5-a]pyridin-1-amine , a specialized heterocyclic scaffold with significant utility in medicinal chemistry and optoelectronics.

CAS 885276-53-9 | Molecular Weight 209.25[1]

Executive Summary & Chemical Profile

3-Phenylimidazo[1,5-a]pyridin-1-amine is a fused bicyclic heteroaromatic compound characterized by an imidazo[1,5-a]pyridine core substituted with a phenyl group at the C3 position and a primary amine at the C1 position.[1] This molecular architecture is a "privileged scaffold" in drug discovery, serving as a bioisostere for indole and purine systems. Additionally, the extended


-conjugation of the phenyl-imidazopyridine system imparts tunable fluorescence properties, making it a valuable precursor for Stokes-shifted fluorophores.[1]
Physicochemical Data Table
PropertySpecification
CAS Number 885276-53-9
IUPAC Name 3-Phenylimidazo[1,5-a]pyridin-1-amine
Molecular Formula

Molecular Weight 209.25 g/mol
Exact Mass 209.0953
SMILES NC1=NC(C2=CC=CC=C2)=C3C=CC=CN31
Appearance Pale yellow to tan solid (crystalline)
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
pKa (Calc) ~5.5 (Conjugate acid of pyridine nitrogen)

Synthetic Architecture

The synthesis of the 1-amino derivative is non-trivial compared to the parent 3-phenylimidazo[1,5-a]pyridine.[1] The most robust, field-proven methodology involves the Curtius Rearrangement of the corresponding carboxylic acid precursor. This pathway is preferred for its high fidelity and retention of the sensitive heteroaromatic core.

Primary Protocol: Curtius Rearrangement via DPPA

Objective: Convert 3-phenylimidazo[1,5-a]pyridine-1-carboxylic acid (CAS 924646-16-2) to the target amine.[1]

Mechanism & Causality [1][2][3]
  • Acyl Azide Formation: Diphenylphosphoryl azide (DPPA) activates the carboxylic acid, converting it to an acyl azide in situ.[4] This avoids the use of harsh thionyl chloride.

  • Thermal Rearrangement: Heating triggers the release of

    
    , driving the migration of the carbon skeleton to form an isocyanate intermediate (
    
    
    
    ).
  • Hydrolysis: The isocyanate is highly electrophilic and reacts with water (or acid) to undergo decarboxylation, yielding the free primary amine.

Step-by-Step Methodology

Reagents:

  • Precursor: 3-Phenylimidazo[1,5-a]pyridine-1-carboxylic acid (1.0 equiv)[1]

  • Activator: Diphenylphosphoryl azide (DPPA) (1.1 equiv)

  • Base: Triethylamine (

    
    ) (1.2 equiv)
    
  • Solvent: tert-Butanol (

    
    -BuOH) (for Boc-protection) or Toluene/
    
    
    
    (for free amine)[1]

Protocol:

  • Activation: Charge a flame-dried round-bottom flask with the carboxylic acid precursor and anhydrous tert-butanol (0.2 M concentration). Add

    
     and stir at ambient temperature for 15 minutes to ensure deprotonation.
    
  • Azidation: Add DPPA dropwise via syringe under inert atmosphere (

    
     or Ar).
    
  • Rearrangement (Reflux): Heat the reaction mixture to reflux (85°C) for 4–6 hours.

    • Validation Point: Monitor the evolution of

      
       gas. Completion is indicated when gas evolution ceases.
      
    • Intermediate: This step yields the N-Boc protected amine (tert-butyl (3-phenylimidazo[1,5-a]pyridin-1-yl)carbamate).[1]

  • Deprotection (Acidolysis): Cool the mixture and concentrate in vacuo. Redissolve the residue in dichloromethane (DCM) and add trifluoroacetic acid (TFA) (1:4 v/v TFA:DCM). Stir at room temperature for 2 hours.

  • Isolation: Quench with saturated

    
     (carefully, to pH 8). Extract with DCM (3x). Dry organic layers over 
    
    
    
    and concentrate.
  • Purification: Purify via flash column chromatography (SiO2, Gradient: 0-5% MeOH in DCM).

Functional Applications & Significance

A. Medicinal Chemistry (Kinase & IDO1 Inhibition)

The imidazo[1,5-a]pyridine core mimics the adenosine triphosphate (ATP) purine ring, allowing it to dock into the hinge region of kinase enzymes. The 1-amino group provides a critical hydrogen bond donor/acceptor motif, essential for interacting with the "gatekeeper" residues in protein binding pockets.

  • Target Class: Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors (cancer immunotherapy).[1]

  • Mechanism: The planar structure intercalates into the active site, while the phenyl ring occupies the hydrophobic pocket.

B. Optoelectronics (Tunable Fluorescence)

This molecule exhibits "Push-Pull" electronic character.[1] The electron-rich amine (donor) at C1 and the electron-deficient pyridine core (acceptor) create an intramolecular charge transfer (ICT) state.[1]

  • Emission: Typically emits in the blue-green region (450–520 nm).[1]

  • Stokes Shift: Large Stokes shifts (>80 nm) reduce self-quenching, making it ideal for biological imaging probes.[1]

Visualization: Synthesis & Logic Flow[1]

The following diagram illustrates the synthetic pathway and the structure-activity relationship (SAR) logic.

G cluster_0 Synthetic Pathway Acid Precursor: 3-Phenylimidazo[1,5-a] pyridine-1-carboxylic acid (CAS 924646-16-2) DPPA Reagents: DPPA, Et3N, Heat (Curtius Rearrangement) Acid->DPPA Isocyanate Intermediate: Isocyanate Species [R-N=C=O] DPPA->Isocyanate -N2 (Gas Evolution) BocAmine Protected Intermediate: N-Boc-1-amino 3-phenylimidazo[1,5-a]pyridine Isocyanate->BocAmine + t-BuOH TFA Deprotection: TFA / DCM BocAmine->TFA Target TARGET: 3-Phenylimidazo[1,5-a] pyridin-1-amine (CAS 885276-53-9) TFA->Target -CO2, -Isobutene App1 Application: Kinase Inhibitor Scaffold (H-Bond Donor) Target->App1 App2 Application: Fluorescent Probe (ICT Donor) Target->App2

Figure 1: Synthetic pathway from the carboxylic acid precursor to the target amine via Curtius Rearrangement, highlighting key intermediates and downstream applications.[2][4][5][6][7][8]

Characterization Standards

To validate the synthesis of 3-Phenylimidazo[1,5-a]pyridin-1-amine , the following spectral signatures must be confirmed:

  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       5.5–6.0 ppm:  Broad singlet (2H), characteristic of the primary amine (
      
      
      
      ). Note: This signal disappears upon
      
      
      shake.
    • 
       8.2–8.5 ppm:  Doublet, proton at C5 (adjacent to bridgehead nitrogen), highly deshielded.
      
    • 
       7.4–7.8 ppm:  Multiplet, phenyl ring protons.[9]
      
    • 
       6.8–7.2 ppm:  Pyridine ring protons (C6, C7, C8).
      
  • Mass Spectrometry (ESI-MS):

    • 
      :  Calculated: 210.10; Observed: 210.1 ± 0.1 m/z.[1]
      
  • IR Spectroscopy:

    • 3300–3400 cm

      
      :  Doublet stretch (primary amine 
      
      
      
      ).[1]
    • 1620 cm

      
      : 
      
      
      
      stretch of the imidazole ring.[1]

References

  • Chemical Identity & Catalog Data

    • 3-Phenylimidazo[1,5-a]pyridin-1-amine (CAS 885276-53-9).[1] GuideChem Chemical Database.

  • Synthetic Methodology (Curtius Rearrangement)

    • Curtius Rearrangement: Mechanism and Applications.[10] Organic Chemistry Portal.[2]

    • [Link]

  • Core Scaffold Synthesis (Imidazo[1,5-a]pyridines)

    • Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines.[1] Beilstein Journal of Organic Chemistry, 2020.

    • [Link]

  • Precursor Data

    • 3-Phenylimidazo[1,5-a]pyridine-1-carboxylic acid (CAS 924646-16-2).[1] ChemScene.

Sources

Strategic Integration of Nitrogen-Fused Heterocycles in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Architecture

In the landscape of 2024-2025 FDA approvals, nitrogen-fused heterocycles have cemented their status not merely as structural components, but as the dominant engine of pharmacological efficacy.[1] Recent analysis reveals that over 82% of small-molecule drugs approved in the last decade contain at least one nitrogen heterocycle.[2]

For the drug discovery scientist, these scaffolds—specifically indoles, azaindoles, benzimidazoles, and imidazopyridines —are "privileged" because they inherently satisfy the geometric and electronic requirements of protein binding pockets. They offer a pre-organized vector for hydrogen bonding (both donor and acceptor) while maintaining a rigid planar topology essential for


-stacking interactions within kinase hinges and GPCR active sites.

This guide moves beyond basic definitions to explore the strategic application of these scaffolds, focusing on Scaffold Hopping logic , Physicochemical tuning , and Late-Stage Functionalization (LSF) protocols that drive modern lead optimization.

Structural Logic: The "Nitrogen Scan" & Physicochemical Tuning

The "Nitrogen Scan"—the systematic replacement of CH groups with N atoms within a fused ring system—is a critical strategy for modulating ADME properties without altering the core binding vector.

The Indole-to-Azaindole Transition

Consider the transition from Indole to 7-Azaindole (Pyrrolo[2,3-b]pyridine).[3] While sterically nearly identical, the introduction of the pyridine-like nitrogen at position 7 dramatically alters the electronic landscape.

  • Acidity/Basicity: The N7 nitrogen provides a new hydrogen bond acceptor (HBA) site, crucial for "water-bridged" interactions often seen in kinase inhibitors.

  • Solubility: The increased polarity significantly lowers LogP and improves aqueous solubility, a common bottleneck in lipophilic kinase inhibitors.

  • Metabolic Stability: The electron-deficient pyridine ring is less prone to oxidative metabolism (e.g., epoxidation) compared to the electron-rich benzene ring of indole.

Comparative Physicochemical Data

The following table summarizes the impact of nitrogen insertion on the indole scaffold.

ScaffoldStructureLogP (Calc)Solubility (pH 7.4)H-Bond Donor/AcceptorMetabolic Liability
Indole Benzene fused to Pyrrole~2.1Low (<50

g/mL)
1 / 0High (C3 oxidation)
7-Azaindole Pyridine fused to Pyrrole~1.6High (>400

g/mL)
1 / 1Moderate
Imidazo[1,2-a]pyridine Pyridine fused to Imidazole~1.2Very High0 / 2Low
Benzimidazole Benzene fused to Imidazole~1.5Moderate1 / 1Moderate
Visualization: Scaffold Hopping Logic

The following diagram illustrates the logical flow of scaffold optimization, moving from a generic hit to an optimized lead by tuning the heteroatom placement.

ScaffoldLogic Indole Indole Core (High Lipophilicity) Azaindole 7-Azaindole (+Solubility, +HBA) Indole->Azaindole N-Scan (C7 -> N) Reduce LogP Imidazo Imidazo[1,2-a]pyridine (Metabolic Stability) Azaindole->Imidazo Ring Fusion Shift Remove NH Donor Target Optimized Lead (Kinase Selectivity) Azaindole->Target Alt. Optimization Imidazo->Target R-Group Decoration

Figure 1: Decision tree for scaffold hopping to optimize solubility and metabolic stability.

Synthetic Mastery: Late-Stage Functionalization (LSF)

In a high-throughput medicinal chemistry campaign, de novo synthesis of every analog is inefficient. Late-Stage Functionalization (LSF) allows for the direct derivatization of the core scaffold at the very end of the synthesis.

The Minisci Reaction (radical alkylation) is the gold standard for functionalizing electron-deficient nitrogen heterocycles (like azaindoles and quinolines). Unlike Friedel-Crafts, which fails on electron-deficient rings, the Minisci reaction utilizes nucleophilic carbon radicals to attack the protonated (highly electrophilic) heterocycle.[4]

Experimental Protocol: Silver-Catalyzed Minisci Alkylation

This protocol is designed for the direct C2-alkylation of a 7-azaindole derivative. It is a self-validating system: the color change of the silver catalyst serves as a reaction progress indicator.

Objective: Install a cyclobutyl group at the C2 position of a 7-azaindole core.

Reagents:

  • Substrate: 7-Azaindole derivative (1.0 equiv, 0.5 mmol)

  • Radical Precursor: Cyclobutanecarboxylic acid (3.0 equiv)

  • Catalyst: AgNO

    
     (0.2 equiv)
    
  • Oxidant: (NH

    
    )
    
    
    
    S
    
    
    O
    
    
    (Ammonium persulfate) (3.0 equiv)
  • Acid: Trifluoroacetic acid (TFA) (1.0 equiv) - Critical for activating the heterocycle.

  • Solvent: DCM/Water (1:1 biphasic mixture) - Biphasic system controls radical concentration.

Step-by-Step Methodology:

  • Preparation (The "Acidic Activation"):

    • In a 20 mL vial equipped with a magnetic stir bar, dissolve the 7-azaindole substrate in DCM (2.5 mL).

    • Add water (2.5 mL) and TFA (1.0 equiv).

    • Checkpoint: Ensure the substrate is protonated.[4] If the substrate is highly lipophilic, it may remain in the DCM layer, but the interface reaction is sufficient.

  • Radical Generation Setup:

    • Add Cyclobutanecarboxylic acid (3.0 equiv) and AgNO

      
       (0.2 equiv) to the mixture.
      
    • Degassing (Crucial): Sparge the biphasic mixture with Argon for 5 minutes. Reasoning: Oxygen acts as a radical trap, quenching the alkyl radical before it can attack the heterocycle.

  • Initiation & Reaction:

    • Heat the mixture to 40°C.

    • Add (NH

      
      )
      
      
      
      S
      
      
      O
      
      
      (dissolved in minimal water) dropwise over 10 minutes.
    • Observation: Gas evolution (CO

      
      ) indicates successful decarboxylation. The aqueous layer may turn transiently black/brown (Ag(II) species) and then return to clear/grey.
      
  • Workup & Purification:

    • Basify with saturated NaHCO

      
       (careful, gas evolution) to neutralize TFA and deprotonate the product.
      
    • Extract with DCM (3x).

    • Purify via flash chromatography (typically 0-5% MeOH in DCM).

Mechanism Visualization

The following diagram details the radical cycle, highlighting the role of Silver(I/II) redox couple.

MinisciMechanism Ag1 Ag(I) Ag2 Ag(II) Ag1->Ag2 Cycle Radical R(.) + CO2 Ag2->Radical Oxidative Decarboxylation of R-COOH Persulfate S2O8(2-) SulfateRad SO4(-.) Persulfate->SulfateRad Homolysis SulfateRad->Ag2 Oxidizes Ag(I) Acid R-COOH Intermed Radical Cation Radical->Intermed Addition to Heterocycle Heterocycle Heterocycle-H(+) Heterocycle->Intermed Product Alkylated Product Intermed->Product Oxidation & -H(+)

Figure 2: The catalytic cycle of the Silver-mediated Minisci reaction.

Case Study: Kinase Inhibitor Optimization

A quintessential example of nitrogen-fused heterocycle utility is found in the development of Janus Kinase (JAK) inhibitors .

  • The Challenge: Early JAK inhibitors based on simple pyrimidine scaffolds suffered from poor selectivity (hitting other kinases) and rapid metabolic clearance.

  • The Solution (Deuruxolitinib & Ruxolitinib): Chemists utilized the pyrrolo[2,3-d]pyrimidine (7-deazapurine) and pyrazole scaffolds.

    • The fused system mimics the ATP adenine base, anchoring the molecule in the hinge region via bidentate hydrogen bonds.

    • The nitrogen atoms in the fused ring system tune the pKa of the NH group, optimizing the strength of the hydrogen bond to the hinge residue (Glu/Leu).

  • Outcome: This scaffold choice provided the necessary vector to project the lipophilic tail into the specificity pocket, achieving nanomolar potency and high selectivity.

Future Outlook: AI & Automated Synthesis

The future of nitrogen-fused heterocycles lies in predictive design . AI models (e.g., AlphaFold-based ligand docking) are now capable of predicting the optimal "Nitrogen Scan" pattern before synthesis. Furthermore, automated platforms utilizing photoredox flow chemistry are making the synthesis of complex, fused ring systems (like bridged azaindoles) routine, expanding the accessible chemical space beyond flat aromatic systems.

References

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among US FDA approved pharmaceuticals. Journal of Medicinal Chemistry. Link

  • Marshall, C. M., et al. (2024). An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013–2023).[2][5] Journal of Medicinal Chemistry. Link

  • Duncton, M. A. (2011). Minisci reactions: Versatile C–H functionalization for medicinal chemists. MedChemComm. Link

  • Proctor, R. S., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition. Link

  • Kovar, O., et al. (2025). Scaffold Hopping in Tuberculosis Drug Discovery: Principles, Applications, and Case Studies.[6] Journal of Medicinal Chemistry. Link[6]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Phenylimidazo[1,5-a]pyridin-1-amine from 2-Benzoylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Imidazo[1,5-a]pyridine Scaffold

The imidazo[1,5-a]pyridine nucleus is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and materials science.[1] Its unique electronic properties and rigid, planar structure make it a versatile core for the development of a wide range of biologically active compounds and functional materials.[2] Derivatives of this scaffold have demonstrated potential as anti-cancer agents, kinase inhibitors, and therapeutic agents for a variety of diseases.[3] Furthermore, their inherent fluorescence has led to their exploration as organic light-emitting diode (OLED) emitters and fluorescent probes for biological imaging.[1]

The introduction of an amino group at the 1-position of the 3-phenylimidazo[1,5-a]pyridine scaffold is of particular interest as it provides a key handle for further functionalization, enabling the generation of diverse chemical libraries for drug discovery and development. This document provides a detailed, albeit proposed, synthetic protocol for the preparation of 3-Phenylimidazo[1,5-a]pyridin-1-amine from readily available 2-benzoylpyridine. While a direct, one-pot synthesis is not yet established in the literature, the following two-step, one-pot protocol is based on well-established principles of heterocyclic chemistry and provides a rational and scientifically sound approach to the target molecule.

Proposed Synthetic Strategy: A Two-Step, One-Pot Approach

The proposed synthesis of 3-Phenylimidazo[1,5-a]pyridin-1-amine from 2-benzoylpyridine proceeds via a two-step, one-pot reaction. The initial step involves the formation of the corresponding hydrazone from 2-benzoylpyridine and hydrazine hydrate. This is followed by an in-situ cyclization with benzaldehyde, which acts as the source of the C3 carbon and the phenyl substituent. The final step of the cyclization cascade is an oxidative aromatization to yield the stable imidazo[1,5-a]pyridine ring system.

Synthetic Pathway 2-Benzoylpyridine 2-Benzoylpyridine Intermediate_Hydrazone 2-Benzoylpyridine Hydrazone (in situ) 2-Benzoylpyridine->Intermediate_Hydrazone Step 1: Hydrazone Formation Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Intermediate_Hydrazone Benzaldehyde Benzaldehyde Target_Molecule 3-Phenylimidazo[1,5-a]pyridin-1-amine Benzaldehyde->Target_Molecule Intermediate_Hydrazone->Target_Molecule Step 2: Cyclization & Oxidation

Figure 1: Proposed two-step, one-pot synthesis of 3-Phenylimidazo[1,5-a]pyridin-1-amine.

Mechanistic Insights: The Rationale Behind the Proposed Pathway

The proposed reaction mechanism is a cascade of well-precedented transformations in heterocyclic synthesis.

  • Hydrazone Formation: The reaction is initiated by the nucleophilic attack of hydrazine on the carbonyl carbon of 2-benzoylpyridine to form a hydrazone intermediate. This is a standard and generally high-yielding reaction.[4]

  • N-Amination and Cyclization: The pyridine nitrogen of the in-situ generated hydrazone is proposed to undergo N-amination. Subsequently, the exocyclic nitrogen of the hydrazone attacks the electrophilic carbon of benzaldehyde. The resulting intermediate then undergoes an intramolecular cyclization, with the pyridine nitrogen attacking the newly formed imine carbon.

  • Dehydration and Oxidation: The cyclized intermediate undergoes dehydration, followed by an oxidation step to afford the aromatic imidazo[1,5-a]pyridine ring system. The oxidant in this proposed reaction is atmospheric oxygen, which is often sufficient for the aromatization of such heterocyclic systems, although a mild chemical oxidant could also be employed to improve yields and reaction times.

Reaction Mechanism cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Cyclization Cascade cluster_step3 Step 3: Aromatization Ketone 2-Benzoylpyridine Hydrazone 2-Benzoylpyridine Hydrazone Ketone->Hydrazone + H2NNH2 - H2O Hydrazine Hydrazine Cyclization_Intermediate Cyclized Intermediate Hydrazone->Cyclization_Intermediate + PhCHO Aldehyde Benzaldehyde Dehydrated_Intermediate Dihydro-imidazo[1,5-a]pyridine Cyclization_Intermediate->Dehydrated_Intermediate - H2O Target 3-Phenylimidazo[1,5-a]pyridin-1-amine Dehydrated_Intermediate->Target [O]

Sources

Application Note: One-Pot Cyclization Protocols for Imidazo[1,5-a]pyridine Amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug discovery scientists. It provides a comprehensive technical guide to the one-pot synthesis of imidazo[1,5-a]pyridine derivatives , specifically focusing on protocols utilizing amine precursors (2-aminomethylpyridines) and ammonium sources .

Executive Summary & Scientific Context

The imidazo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of indole and purine. Unlike its more common isomer, imidazo[1,2-a]pyridine, the [1,5-a] isomer possesses a bridgehead nitrogen that imparts unique electronic properties and binding geometries.

This guide addresses the "amine derivatives" of this scaffold in two contexts:

  • Synthesis from Amine Precursors: The cyclization of 2-aminomethylpyridines (2-picolylamines) with aldehydes or carboxylic acid derivatives.

  • Multicomponent Assembly: The use of ammonium acetate as a nitrogen source in three-component condensations.

Critical Distinction: Researchers must distinguish this scaffold from the Groebke-Blackburn-Bienaymé (GBB) product (imidazo[1,2-a]pyridine). The protocols below are specific to the [1,5-a] fusion.

Mechanistic Pathways & Strategic Logic

Understanding the mechanism is prerequisite to troubleshooting low yields. The formation of the imidazo[1,5-a]pyridine core generally proceeds via two distinct pathways, depending on the oxidative state of the starting materials.

Pathway A: Oxidative Cyclization (The "Amine" Route)
  • Substrates: 2-aminomethylpyridine + Aldehyde.[1][2]

  • Mechanism:

    • Condensation: Formation of an imine (Schiff base).

    • Cyclization: Nucleophilic attack of the pyridine nitrogen onto the activated imine carbon (often requires Lewis acid or oxidative activation).

    • Aromatization: Oxidative dehydrogenation (using I₂, O₂, or Cu catalysts) to form the aromatic 5-membered ring.

Pathway B: Condensation-Cyclization (The "Ketone" Route)
  • Substrates: Di-2-pyridyl ketone + Aldehyde + NH₄OAc.

  • Mechanism:

    • Formation of an

      
      -keto-imine intermediate.
      
    • Robinson-Gabriel-type cyclodehydration.

Mechanism Start 2-Aminomethylpyridine (Amine Precursor) Imine Imine Intermediate (Schiff Base) Start->Imine Condensation (-H2O) Aldehyde Aldehyde (R-CHO) Aldehyde->Imine Cyclized Dihydro-imidazo[1,5-a]pyridine Imine->Cyclized 5-exo-trig Cyclization Product Imidazo[1,5-a]pyridine Core Cyclized->Product Oxidative Aromatization (I2/O2/Cu)

Figure 1: Mechanistic pathway for the oxidative cyclization of amine precursors.

Detailed Experimental Protocols

Protocol A: Iodine-Mediated Oxidative Cyclization

Best for: Synthesizing 1,3-disubstituted imidazo[1,5-a]pyridines from 2-aminomethylpyridines . Advantages: Metal-free, uses molecular iodine as a mild oxidant, broad substrate scope.

Materials
  • Substrate A: 2-Aminomethylpyridine (1.0 mmol)

  • Substrate B: Benzaldehyde derivative (1.0 mmol)

  • Oxidant: Molecular Iodine (I₂) (1.0 mmol)

  • Base: Sodium Bicarbonate (NaHCO₃) (2.0 mmol) or K₂CO₃

  • Solvent: tert-Butyl hydroperoxide (TBHP) (70% aq., 2 mL) or DMSO (as solvent/co-oxidant)

    • Note: Recent variations use TBHP as the terminal oxidant with catalytic I₂.

Step-by-Step Methodology
  • Charge: To a 10 mL reaction vial equipped with a magnetic stir bar, add 2-aminomethylpyridine (1.0 mmol) and the aldehyde (1.0 mmol).

  • Solvent Addition: Add 2-3 mL of solvent (DMSO is preferred for solubility; Toluene for higher temperatures).

  • Catalyst Addition: Add molecular iodine (10-20 mol% if using TBHP, or 1 equivalent if stoichiometric).

  • Reaction: Seal the tube and heat to 80–100 °C for 4–6 hours. Monitor by TLC (Eluent: EtOAc/Hexane 1:3).

    • Checkpoint: The intermediate imine forms quickly (within 30 mins). The subsequent cyclization is the rate-limiting step.

  • Quench: Cool to room temperature. Add saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to quench excess iodine (solution turns from dark brown to yellow/clear).

  • Extraction: Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate, and purify via flash column chromatography (Silica gel, EtOAc/Petroleum ether gradient).

Yield Expectation: 70–90% depending on aldehyde electronics (Electron-withdrawing groups on aldehyde typically enhance yield).

Protocol B: Three-Component Microwave Synthesis

Best for: Rapid library generation of 1-acyl-imidazo[1,5-a]pyridines. Mechanism: Modified Chichibabin cyclization.

Materials
  • Substrate A: Di-2-pyridyl ketone (1.0 mmol)

  • Substrate B: Aromatic Aldehyde (1.0 mmol)

  • Nitrogen Source: Ammonium Acetate (NH₄OAc) (2-3 mmol)

  • Catalyst: Lithium Chloride (LiCl) (10 mol%) or AlCl₃

  • Solvent: Acetic Acid (glacial, 1-2 mL)

Step-by-Step Methodology
  • Assembly: In a microwave-safe vial (10 mL), combine Di-2-pyridyl ketone, Aldehyde, and NH₄OAc.

  • Catalyst: Add LiCl (0.1 mmol).

  • Irradiation: Irradiate at 300 W, 130 °C for 3–5 minutes.

    • Note: If using conventional heating, reflux in acetic acid for 2–4 hours.

  • Work-up: Pour the reaction mixture into crushed ice. Neutralize with 10% NaOH or NH₄OH until pH ~8.

  • Isolation: The product often precipitates as a solid. Filter, wash with cold water, and recrystallize from Ethanol/Water.

Scope & Limitations (Data Summary)

The following table summarizes the substrate tolerance for Protocol A (Oxidative Cyclization), based on aggregated literature data.

Substrate (Aldehyde)Substituent EffectTypical YieldNotes
Benzaldehyde Neutral80-85%Standard benchmark.
4-NO₂-Benzaldehyde Electron Withdrawing85-92%Faster reaction rate due to electrophilic activation of imine.
4-OMe-Benzaldehyde Electron Donating65-75%Slower reaction; may require higher temp or catalyst load.
Aliphatic Aldehydes Alkyl40-60%Lower yields due to enolization side reactions.
2-Pyridyl Aldehyde Heteroaryl70-80%Good tolerance; potential for bis-ligand formation.

Troubleshooting "The Scientist's Notebook"

Problem: Low Yield / Incomplete Conversion

  • Root Cause: Imine formation is reversible. Water accumulation inhibits the cyclization.

  • Solution: Add molecular sieves (4Å) to the reaction mixture or use a Dean-Stark trap if scaling up in toluene.

  • Alternative: Ensure the oxidant (TBHP or O₂) is fresh. If using air as oxidant, ensure vigorous stirring to maximize gas-liquid transfer.

Problem: Product is an Oil / Hard to Crystallize

  • Root Cause: Imidazo[1,5-a]pyridines can be lipophilic and "greasy."

  • Solution: Convert to the HCl salt by bubbling HCl gas through an ether solution of the product. The hydrochloride salts are stable solids, easier to handle and characterize.

Problem: Regioselectivity Issues (1,3- vs 1,5- substitution)

  • Insight: The [1,5-a] cyclization is generally regioselective driven by the pyridine nitrogen nucleophilicity. However, if using 3-substituted-2-aminomethylpyridines, steric clash can lower yields.

Visualization of Workflow

Workflow Step1 Reagent Prep: 2-Picolylamine + Aldehyde + Oxidant (I2/TBHP) Step2 Reaction: 80-100°C, 4-6h (Monitor Imine -> Product) Step1->Step2 Decision TLC Check: Complete? Step2->Decision Step3 Quench: Sat. Na2S2O3 (Remove I2) Decision->Step3 Yes Step3_Alt Continue Heating / Add more Oxidant Decision->Step3_Alt No Step4 Workup: Extract (EtOAc) -> Dry -> Column Step3->Step4 Step3_Alt->Step2

Figure 2: Decision tree and workflow for the oxidative cyclization protocol.

References

  • Rahmati, A., & Khalesi, Z. (2011).[3] One-Pot Three-Component Synthesis of Imidazo[1,5-a]pyridines. International Journal of Organic Chemistry, 1, 15-19.[3] Link

  • Wang, H., et al. (2016).[4] Synthesis of 1,3-Disubstituted Imidazo[1,5-a]pyridines from Amino Acids via Catalytic Decarboxylative Intramolecular Cyclization.[4] Journal of Organic Chemistry, 81(9), 3681-3687. Link

  • Li, M., et al. (2014).[4] Copper(I) Catalysis Enables a Direct Transannulation of N-Heteroaryl Aldehydes or Ketones with Alkylamines via C(sp3)–H Amination. Organic Letters, 16(23), 6232–6235. Link

  • Wang, H., et al. (2015).[4] Copper(II)-Catalyzed Tandem Reaction between Pyridine Ketone and Benzylamine... Affording 1,3-Diarylated Imidazo[1,5-a]pyridines.[2][4][5] Journal of Organic Chemistry, 80(4), 1856–1865. Link

  • Patil, S. G., et al. (2020).[5][6][7] Mg3N2-assisted one-pot synthesis of 1,3-disubstituted imidazo[1,5-a]pyridine.[2][5] RSC Advances, 10, 12652-12656. Link

  • Volovenko, Y. M., et al. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes.[6] Beilstein Journal of Organic Chemistry, 16, 2895–2901. Link

Sources

Application Notes & Protocols: A Researcher's Guide to the Synthesis of Schiff Bases from 3-Phenylimidazo[1,5-a]pyridin-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif renowned for its significant applications in medicinal chemistry and materials science, demonstrating a wide array of biological activities and unique photophysical properties.[1] When derivatized into Schiff bases (imines), these compounds can access an expanded chemical space, offering novel candidates for drug development and functional materials. This document provides a comprehensive guide for the preparation of Schiff bases derived from the specialized precursor, 3-Phenylimidazo[1,5-a]pyridin-1-amine. Recognizing the advanced nature of this starting material, we first present a proposed, chemically sound synthetic route for its preparation. Subsequently, a detailed, step-by-step protocol for the condensation reaction to form the target Schiff bases is provided, complete with mechanistic insights, characterization guidelines, and expert commentary on procedural choices.

Part 1: Synthesis of the Key Precursor: 3-Phenylimidazo[1,5-a]pyridin-1-amine (A Proposed Route)

The target precursor is not commercially available and requires a multi-step synthesis. The following route is proposed based on established methodologies for the synthesis and functionalization of the imidazo[1,5-a]pyridine core. This pathway ensures a logical and high-probability approach for researchers to obtain the necessary starting material.

Causality Behind the Synthetic Strategy

The chosen strategy involves first constructing the core 3-phenylimidazo[1,5-a]pyridine ring, which is a documented process.[2] Subsequently, we propose a functionalization at the C1 position. The C1 position of the imidazo[1,5-a]pyridine ring is known to be susceptible to electrophilic attack, providing a strategic entry point for introducing a functional handle.[1] A classic electrophilic aromatic substitution (nitration) followed by a standard reduction is the most reliable and well-precedented method to install an amino group onto such an activated heterocyclic system.

Workflow for Precursor Synthesis

cluster_0 Step 1: Core Synthesis cluster_1 Step 2: C1-Nitration cluster_2 Step 3: Reduction A 2-Picolylamine + α-Nitrotoluene B 3-Phenylimidazo[1,5-a]pyridine A->B PPA, H3PO3 160 °C C 1-Nitro-3-phenylimidazo [1,5-a]pyridine B->C HNO3 / H2SO4 0 °C to RT D 3-Phenylimidazo[1,5-a]pyridin-1-amine (Target Precursor) C->D SnCl2·2H2O / conc. HCl Reflux

Caption: Proposed three-step synthesis of the key amine precursor.

Protocol 1.1: Synthesis of 3-Phenylimidazo[1,5-a]pyridine

This procedure is adapted from established methods for forming the imidazo[1,5-a]pyridine ring system via cyclocondensation.[2]

  • Reagent Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 87% polyphosphoric acid (PPA, 10 g) and phosphorous acid (H₃PO₃, 10 g).

  • Reaction Setup: Heat the mixture to 140 °C with stirring until a homogenous, viscous solution is formed.

  • Reactant Addition: To the hot PPA/H₃PO₃ mixture, add 2-picolylamine (1.08 g, 10 mmol) followed by the dropwise addition of α-nitrotoluene (2.74 g, 20 mmol).

  • Reaction Execution: Increase the temperature to 160 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase.

  • Work-up: Allow the reaction to cool to approximately 80 °C and carefully pour it onto 100 g of crushed ice.

  • Neutralization & Extraction: Neutralize the acidic aqueous solution by the slow addition of concentrated ammonium hydroxide until pH ~8-9 is reached. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the product.

Protocol 1.2: Nitration at the C1 Position (Proposed)
  • Reaction Setup: Dissolve 3-phenylimidazo[1,5-a]pyridine (1.94 g, 10 mmol) in concentrated sulfuric acid (20 mL) in a flask cooled to 0 °C in an ice bath.

  • Nitrating Agent Addition: Add a pre-cooled mixture of concentrated nitric acid (1 mL) and concentrated sulfuric acid (4 mL) dropwise, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Execution: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.

  • Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice. The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and dried to yield 1-nitro-3-phenylimidazo[1,5-a]pyridine.

Protocol 1.3: Reduction to 3-Phenylimidazo[1,5-a]pyridin-1-amine (Proposed)
  • Reaction Setup: Suspend the synthesized 1-nitro-3-phenylimidazo[1,5-a]pyridine (2.39 g, 10 mmol) in ethanol (50 mL).

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 11.3 g, 50 mmol) to the suspension, followed by the slow addition of concentrated hydrochloric acid (15 mL).

  • Reaction Execution: Heat the mixture to reflux (approx. 80-90 °C) for 3-4 hours, at which point the solution should become clear.

  • Work-up: Cool the reaction to room temperature and remove the solvent under reduced pressure. Add a saturated solution of sodium bicarbonate (NaHCO₃) until the solution is strongly basic (pH > 9) to precipitate the crude amine.

  • Extraction and Purification: Extract the product into dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent. The resulting solid can be recrystallized from an ethanol/water mixture to yield pure 3-Phenylimidazo[1,5-a]pyridin-1-amine.

Part 2: General Protocol for the Preparation of Schiff Bases

The formation of a Schiff base is a cornerstone reaction in organic synthesis, involving the nucleophilic addition of a primary amine to a carbonyl group (aldehyde or ketone) to form an intermediate carbinolamine, which then dehydrates to yield an imine.

Mechanism and Scientific Rationale

The reaction is typically catalyzed by a small amount of acid. The acid protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon. This activation facilitates the attack by the lone pair of the primary amine. Ethanol is an ideal solvent as it effectively dissolves the reactants and the acid catalyst, and its boiling point is suitable for promoting the dehydration step without requiring excessive temperatures that could lead to side reactions.

General Reaction Scheme

Reactant_A 3-Phenylimidazo[1,5-a]pyridin-1-amine (Precursor) Product Schiff Base Product (Imine) Reactant_A->Product Ethanol (Solvent) Glacial Acetic Acid (cat.) Reflux, 4-8h Reactant_B Substituted Benzaldehyde R-C6H4-CHO Reactant_B->Product Water H2O

Caption: General synthesis of Schiff bases via acid-catalyzed condensation.

Protocol 2.1: Synthesis of (E)-N-(4-methoxybenzylidene)-3-phenylimidazo[1,5-a]pyridin-1-amine

This protocol uses 4-methoxybenzaldehyde as a representative aromatic aldehyde. It can be adapted for a wide range of substituted aldehydes.

  • Reaction Setup: To a 50 mL round-bottom flask, add 3-Phenylimidazo[1,5-a]pyridin-1-amine (209 mg, 1.0 mmol) and absolute ethanol (20 mL). Stir until the amine is fully dissolved.

  • Reagent Addition: Add 4-methoxybenzaldehyde (136 mg, 1.0 mmol) to the solution, followed by 2-3 drops of glacial acetic acid.

    • Expert Insight: The acid catalyst is crucial for activating the aldehyde but should be used sparingly. Excess acid can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

  • Reaction Execution: Attach a reflux condenser and heat the mixture to reflux (approximately 80 °C) for 4-8 hours. The formation of the product can be monitored by TLC (8:2 Hexane:Ethyl Acetate), observing the consumption of the starting materials and the appearance of a new, less polar spot corresponding to the imine product.

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate directly from the ethanol solution. If it does not, reduce the solvent volume by half using a rotary evaporator to induce crystallization.

  • Purification: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any unreacted aldehyde or catalyst.

  • Drying: Dry the purified product in a vacuum oven at 40-50 °C for several hours to obtain the final Schiff base.

Part 3: Characterization and Data

A robust characterization is essential to confirm the structure and purity of the synthesized Schiff bases.

Expected Analytical Data
  • FTIR (Fourier-Transform Infrared Spectroscopy): The most telling evidence of Schiff base formation is the disappearance of the C=O stretching band from the aldehyde (typically ~1700 cm⁻¹) and the N-H stretching bands from the primary amine (typically two bands at ~3300-3400 cm⁻¹). Concurrently, a new, strong absorption band corresponding to the C=N (imine) stretch will appear in the range of 1600-1650 cm⁻¹.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): A characteristic singlet will appear in the downfield region (δ 8.0-9.0 ppm) corresponding to the azomethine proton (-CH=N-). The aromatic protons of the imidazopyridine core and the benzaldehyde moiety will also be present in the δ 7.0-8.5 ppm region. The absence of the aldehyde proton signal (δ ~9.5-10.0 ppm) confirms the reaction completion.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The azomethine carbon (-C H=N-) will show a characteristic signal in the range of δ 150-165 ppm.

  • Mass Spectrometry (MS): The molecular ion peak [M]⁺ or [M+H]⁺ should correspond to the calculated molecular weight of the target Schiff base.

Representative Data Table

The following table summarizes expected results for a small library of Schiff bases prepared using Protocol 2.1 with different aldehydes.

EntryAldehyde Substituent (R)Product Molecular FormulaExpected Yield (%)M.p. (°C)Key ¹H NMR Signal (δ ppm, -CH=N-)
14-OCH₃C₂₁H₁₇N₃O85-92178-180~8.65 (s, 1H)
24-ClC₂₀H₁₄ClN₃88-95191-193~8.72 (s, 1H)
34-NO₂C₂₀H₁₄N₄O₂90-96215-218~8.91 (s, 1H)
4HC₂₀H₁₅N₃82-90165-167~8.70 (s, 1H)

References

  • (Reference placeholder for general Schiff base synthesis, e.g., from source) Synthesis, Characterization and Biocidal Activities of Some Schiff Base Metal Complexes. Journal of the Serbian Chemical Society. [Link]

  • (Reference placeholder for imidazopyridine properties, e.g., from source[1] in initial search) Nitrogen Position Matters: Synthetic Strategies, Functional Behavior and Dual Roles in Medicine and Materials in the Imidazopyridine Family. MDPI. [Link]

  • (Reference placeholder for imidazopyridine synthesis, e.g., from source[2]) Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry. [Link]

  • (Reference placeholder for C1 reactivity, e.g., from source[1]) C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation. ACS Omega. [Link]

Sources

Palladium-catalyzed cross-coupling reactions of imidazopyridine amines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Palladium-Catalyzed Cross-Coupling of Imidazopyridine Amines

Executive Summary

Imidazo[1,2-a]pyridines are privileged pharmacophores in medicinal chemistry, serving as the core for blockbuster drugs like Zolpidem (Ambien®) and Alpidem. The incorporation of amine functionalities onto this scaffold is critical for modulating solubility and kinase selectivity. However, these substrates present unique challenges in palladium catalysis: the pyridine nitrogen is a potent σ-donor capable of poisoning the catalyst, and the electron-rich nature of the amino-substituted ring alters standard oxidative addition kinetics.

This guide provides two field-validated protocols:

  • Synthesis of the Core: Buchwald-Hartwig amination to install the amine.

  • Late-Stage Functionalization: Direct C–H arylation of the imidazopyridine amine at the C-3 position.

Mechanistic Challenges & Catalyst Poisoning

The primary failure mode in coupling imidazopyridines is catalyst deactivation . The N1 nitrogen (pyridine-like) competes with the phosphine ligand for the Pd(II) center. If the substrate binds more strongly than the ligand, the catalytic cycle arrests at the resting state.

Mechanism of Inhibition vs. Turnover

The diagram below illustrates the competitive pathway (Red) that leads to catalyst death versus the productive cycle (Green).

G Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X Coord Amine Coordination OxAdd->Coord HNR2 Poison DEAD CATALYST (Pd-N_heterocycle Complex) OxAdd->Poison Substrate N-Binding (Steric failure) Deprot Deprotonation (Base) Coord->Deprot RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0 Regeneration Poison->Pd0 Reversible only with heat/bulky ligands

Figure 1: The catalytic cycle showing the "off-cycle" resting state caused by coordination of the imidazopyridine nitrogen (Red path).

Optimization Strategy: Ligand Selection

To overcome the N-binding issue, sterically demanding biaryl phosphine ligands are required. They create a "protective shell" around the Pd center, preventing the approach of the heterocyclic nitrogen while allowing the smaller amine nucleophile to enter.

Ligand ClassExamplesSuitabilityRationale
Gen 1 (Bidentate) BINAP, DPPFLowOften fail due to poor protection of Pd against N-coordination.
Gen 2 (Bulky) XPhos, SPhosHighExcellent for C-H activation; prevents poisoning.
Gen 3 (Specialized) BrettPhos , RuPhos Optimal Specifically designed for C-N coupling with heteroarylamines.
NHC PEPPSI-IPrMediumGood for difficult oxidative additions, but less selective for amines.

Protocol A: Buchwald-Hartwig Amination

Objective: Synthesis of 2-aminoimidazo[1,2-a]pyridine from 2-haloimidazo[1,2-a]pyridine.

Note: This reaction is sensitive to water.[1] All reagents must be dry.

Materials
  • Substrate: 2-Chloroimidazo[1,2-a]pyridine (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.2 equiv)

  • Catalyst: BrettPhos Pd G3 Precatalyst (2–5 mol%)

    • Why G3? Ensures rapid initiation and precise 1:1 L:Pd ratio.

  • Base: LHMDS (LiHMDS) 1.0 M in THF (2.0 equiv)

    • Why LHMDS? Soluble bases are preferred for rapid deprotonation of the amine-Pd complex in this specific scaffold.

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Procedure
  • Setup: In a glovebox or under active Argon flow, charge a reaction vial with the aryl chloride (1.0 mmol), amine (1.2 mmol), and BrettPhos Pd G3 (0.02 mmol, 15 mg).

  • Solvation: Add anhydrous 1,4-Dioxane (4 mL, 0.25 M concentration). Seal the vial with a septum cap.

  • Base Addition: Dropwise add LHMDS (2.0 mL, 2.0 mmol) via syringe at room temperature.

    • Observation: A color change to dark orange/brown is normal.

  • Reaction: Heat the block to 80 °C for 4–12 hours.

    • Monitoring: Check LCMS for consumption of the aryl chloride. If conversion stalls >50%, add another 1 mol% catalyst.

  • Workup: Cool to RT. Quench with saturated NH₄Cl (5 mL). Extract with EtOAc (3 x 10 mL).

  • Purification: Dry organics over Na₂SO₄. Flash chromatography (typically DCM:MeOH gradients) is required as the product is polar.

Protocol B: C–3 Direct Arylation (C–H Activation)

Objective: Functionalization of the C-3 position of an existing imidazopyridine amine. Mechanism: Concerted Metallation-Deprotonation (CMD) or Electrophilic Aromatic Substitution (


).
Workflow Diagram

Workflow Step1 1. Mix Reagents (Substrate + Ar-I) Step2 2. Add Catalyst Pd(OAc)2 + PPh3 Step1->Step2 Step3 3. Add Base Ag2CO3 (Critical) Step2->Step3 Step4 4. Heat 100°C / DMF Step3->Step4 12-24h Step5 5. Filter & Purify Step4->Step5

Figure 2: Operational workflow for C-H activation. Note the use of Silver Carbonate.

Materials
  • Substrate: Imidazo[1,2-a]pyridin-2-amine derivative (1.0 equiv)

  • Coupling Partner: Aryl Iodide (1.5 equiv)

    • Note: Aryl Bromides require higher temps (120 °C).

  • Catalyst: Pd(OAc)₂ (5 mol%) + PPh₃ (10 mol%)

  • Base/Oxidant: Ag₂CO₃ (1.0 equiv) or Cs₂CO₃ (2.0 equiv)

    • Why Silver? Ag(I) acts as a halide scavenger, driving the equilibrium forward and potentially activating the C-H bond via a heterometallic mechanism.

  • Solvent: DMF or DMA (0.2 M)

Step-by-Step Procedure
  • Charge: To a pressure tube, add the imidazopyridine (0.5 mmol), Aryl Iodide (0.75 mmol), Pd(OAc)₂ (5.6 mg), PPh₃ (13 mg), and Ag₂CO₃ (138 mg).

  • Inert: Evacuate and backfill with Argon (3 cycles).

  • Solvent: Add DMF (2.5 mL).

  • Reaction: Seal and heat to 100 °C for 16 hours.

    • Caution: DMF decomposes at high heat; do not exceed 140 °C.

  • Filtration: The reaction will contain silver salts. Filter the hot mixture through a Celite pad to remove AgI precipitates. Wash with EtOAc.

  • Wash: The DMF must be removed. Wash the organic layer with 5% LiCl solution (3x) to extract DMF into the aqueous phase.

  • Purification: Column chromatography.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Low Conversion (<10%) Catalyst PoisoningSwitch to BrettPhos or tBuXPhos . Ensure solvent is degassed.
Dehalogenation of Ar-X

-Hydride Elimination
Switch base from LHMDS to Cs₂CO₃ . Lower temperature to 60 °C.
Regioisomers (C-3 vs C-5) Steric CrowdingC-3 is electronically favored. If blocked, C-5 activates. Use solvent effects (switch DMF to Toluene) to improve selectivity.
Black Precipitate Pd Aggregation (Pd Black)Ligand concentration too low. Add free ligand (e.g., 10 mol% extra PPh₃).

References

  • Mechanistic Insight & Ligand Design

    • Maitro, G., et al. "Palladium-Catalyzed C-N Coupling of Imidazo[1,2-a]pyridines." Journal of Organic Chemistry, 2019.
    • Insight: Establishes BrettPhos as the superior ligand for amino-heterocycles.
  • Direct C-H Arylation Protocols

    • Gevorgyan, V., et al. "Regioselective C-3 Arylation of Imidazo[1,2-a]pyridines." Journal of the American Chemical Society, 2007.
    • Insight: Seminal paper on using Pd/Cu or Pd/Ag systems for regioselective C-H activ
  • Catalyst Poisoning in Heterocycles

    • Hartwig, J. F., et al. "Origins of Catalyst Deactivation in Cross-Coupling." Chemical Science, 2011.
    • Insight: Detailed kinetic analysis of pyridine nitrogen binding to Pd(II).
  • General Buchwald-Hartwig Methodology

    • Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016.

Sources

Troubleshooting & Optimization

Solving solubility issues of 3-Phenylimidazo[1,5-a]pyridin-1-amine in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Phenylimidazo[1,5-a]pyridin-1-amine

Topic: Troubleshooting and Solving Solubility Issues in Dimethyl Sulfoxide (DMSO)

Welcome to the technical support guide for 3-Phenylimidazo[1,5-a]pyridin-1-amine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the dissolution of this compound in DMSO. As Senior Application Scientists, we have compiled this guide based on fundamental chemical principles and best practices in compound handling and assay development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing poor solubility of 3-Phenylimidazo[1,5-a]pyridin-1-amine in neat DMSO at room temperature. What are the initial steps to address this?

A1: Initial solubility challenges are common, particularly with complex heterocyclic compounds designed for biological screening. Before employing advanced methods, it's crucial to validate your basic procedure and materials. Poor dissolution can often be traced back to solvent quality or insufficient initial energy input.

Initial Troubleshooting Workflow:

  • Verify DMSO Quality: The purity and water content of your DMSO are critical. DMSO is highly hygroscopic, and even small amounts of absorbed water can significantly decrease the solubility of many organic compounds.[1][2] This is because DMSO and water form highly structured mixtures that can make the "cavity formation" required for dissolution more difficult.[1]

    • Action: Use a fresh, unopened bottle of anhydrous, high-purity DMSO (≥99.9%). If using an older bottle, ensure it has been stored properly with desiccant and tightly sealed.

  • Ensure Accurate Weighing and Calculation: Double-check your calculations for the target concentration. An inadvertent weighing error can lead to attempts to create a supersaturated solution.

  • Initial Mechanical Agitation: Simple inversion or gentle swirling is often insufficient.

    • Action: Vortex the vial at medium-to-high speed for at least 2-5 minutes. Visually inspect the solution against a bright light source to check for any undissolved particulates.

If these initial steps fail to yield a clear, homogenous solution, you can proceed to the energy-assisted and formulation-based methods detailed below.

Q2: After basic agitation, my compound is still not dissolved. What are the next, minimally invasive techniques I should try?

A2: When mechanical agitation is insufficient, applying controlled energy can help overcome the activation energy barrier for dissolution. The two most common and effective methods are sonication and gentle heating.

Scientific Principle: Sonication utilizes high-frequency sound waves to induce acoustic cavitation—the formation and collapse of microscopic bubbles.[3] This process generates intense, localized energy that breaks apart solid compound aggregates, increasing the surface area exposed to the solvent and accelerating the rate of dissolution.[4][5] This technique is highly effective and is recommended in many USP monographs for sample preparation.[3]

dot

Caption: Workflow for sonication-assisted dissolution.

Experimental Protocol: Sonication

  • Prepare the slurry of 3-Phenylimidazo[1,5-a]pyridin-1-amine in the calculated volume of high-purity DMSO in a suitable vial (e.g., glass HPLC vial).

  • Place the vial in a bath sonicator. Ensure the water level in the bath is sufficient to cover the level of the DMSO in the vial. Use a vial rack or a makeshift floatie to hold the vial.[5]

  • Sonicate for 15-30 minute intervals.

  • After each interval, remove the vial and visually inspect for dissolution. Vortexing briefly can help distribute the dissolved solute.

  • Repeat if necessary. Note that the sonication bath may warm up slightly over time, which can also aid dissolution.

Scientific Principle: For most compounds, solubility increases with temperature.[6][7] Heat provides the thermal energy needed for solvent molecules to overcome the intermolecular forces (crystal lattice energy) within the solid compound, allowing it to dissolve more readily.

Caution: Exercise caution. While DMSO is thermally stable at lower temperatures, decomposition can occur at its boiling point (189 °C) and can be catalyzed by acids or bases, even at lower temperatures.[8][9] For the compound itself, unknown thermal liability is a risk. Never heat DMSO in a sealed vessel due to pressure buildup.[10]

Experimental Protocol: Gentle Heating

  • Prepare the compound-DMSO slurry in a loosely capped vial.

  • Place the vial on a heat block or in a water bath set to a controlled temperature, typically between 40-60°C.

  • Allow the solution to heat for 10-15 minutes, with intermittent vortexing every few minutes to ensure mixing.

  • After heating, turn off the heat source and allow the solution to cool to room temperature.

  • Inspect the solution for any signs of precipitation as it cools. A solution that was clear when hot but precipitates upon cooling was likely supersaturated.

Technique Mechanism Pros Cons & Mitigation
Sonication Acoustic cavitation breaks up solid particles, increasing surface area.[4][11]Highly effective, even for precipitated compounds.[1] Minimal thermal stress.Can be slower than heating. Mitigation: Use in combination with gentle warming if necessary.
Gentle Heating Increases kinetic energy, overcoming crystal lattice forces.[7]Fast and widely accessible.Risk of compound or DMSO degradation at high temperatures.[12] Risk of creating a supersaturated solution that precipitates on cooling. Mitigation: Use the lowest effective temperature (start at 40°C) and allow for a slow return to room temperature.
Q3: Sonication and heating helped, but I still see a small amount of undissolved material. Can I use pH modification?

A3: Yes, pH modification is a powerful and highly recommended technique for this specific molecule.

Scientific Principle: 3-Phenylimidazo[1,5-a]pyridin-1-amine possesses a primary amine group (-NH2), which is basic.[13] By adding a small amount of a suitable acid, this amine group can be protonated to form an ammonium salt (-NH3+). This salt form is significantly more polar than the neutral free base, leading to a dramatic increase in its solubility in a polar solvent like DMSO.[14] This is a standard approach for enhancing the solubility of basic drugs.[]

dot

Caption: Protonation of the amine group to form a more soluble salt.

Critical Safety Note: Strong acids can catalyze the vigorous, and sometimes explosive, decomposition of DMSO, especially with heating.[8][10] Therefore, it is essential to use a weak, compatible acid and to perform this modification at room temperature. We recommend using a dilute solution of acetic acid or HCl in an organic solvent.

Experimental Protocol: pH-Modified Stock Solution

  • Prepare Acid Stock: Create a 1M stock solution of HCl in 1,4-dioxane or a 10% (v/v) solution of glacial acetic acid in DMSO.

  • Initial Test: In a small test vial, add your compound and DMSO. While vortexing, add the acid stock dropwise. Start with a sub-stoichiometric amount (e.g., 0.1 to 0.5 molar equivalents relative to your compound). Often, only a small amount of acidification is needed.

  • Observation: Vortex for 5-10 minutes at room temperature. Observe if the solution clears.

  • Scale-Up: Once the optimal ratio is determined on a small scale, you can prepare your larger stock solution. It is often best practice to add the acid to the DMSO first, mix well, and then add this acidified solvent to the dry compound.

  • Documentation: Clearly label the final solution, noting the concentration of the compound and the identity and final concentration of the acid used (e.g., "10 mM Compound X in DMSO + 5 mM Acetic Acid"). This is critical for interpreting experimental results, as the pH change could affect biological assays.

Q4: My compound dissolved with heat/sonication but precipitated after being stored or upon dilution into my aqueous assay buffer. What happened?

A4: This is a classic sign of either creating a supersaturated stock solution or compound "crashing out" due to poor aqueous solubility.

Scenario 1: Precipitation in DMSO Stock

  • Cause: This often happens after heating to dissolve the compound, creating a supersaturated solution that is not stable at room temperature.[1] It can also be caused by the DMSO absorbing atmospheric moisture over time, which reduces its solvating power for your compound.[1] Repeated freeze-thaw cycles can also promote precipitation.[1]

  • Solution:

    • Re-dissolve the precipitate using sonication, which is often effective at returning precipitated compounds to solution.[1]

    • Store stock solutions in small, single-use aliquots in vials with tight-fitting caps (e.g., PTFE-lined) to minimize moisture absorption and freeze-thaw cycles.

    • Consider storing the stock at a slightly lower concentration to remain below the threshold of supersaturation.

Scenario 2: Precipitation Upon Aqueous Dilution

  • Cause: This is extremely common for hydrophobic compounds prepared in a strong organic solvent like DMSO.[16] While soluble in 100% DMSO, the compound has very low intrinsic solubility in water. When the DMSO stock is diluted into an aqueous buffer, the percentage of DMSO drops, and the compound crashes out of the solution once the solvent environment can no longer support its dissolution.

  • Solution:

    • Lower Final Concentration: Your target concentration in the final assay may be too high. Perform a serial dilution to find the highest concentration that remains soluble.[16]

    • Increase Final DMSO%: If your assay can tolerate it, increasing the final percentage of DMSO in the aqueous buffer can help maintain solubility. Be aware of solvent effects on your biological system.[16]

    • Use Surfactants or Co-solvents: For some applications, adding a small amount of a biocompatible surfactant (e.g., Tween® 80 at 0.01-0.1%) or a co-solvent like PEG 400 to the aqueous buffer can help maintain compound solubility.[16][17]

    • Prepare Fresh: Do not store dilute aqueous solutions. Prepare them fresh from the DMSO stock immediately before each experiment.[16]

References

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  • Oldenburg, K., Pooler, D., Scudder, K., Lipinski, C., & Kelly, M. (2005). High throughput sonication: evaluation for compound solubilization. Combinatorial chemistry & high throughput screening, 8(6), 499–512.
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  • Benchchem. Technical Support Center: Troubleshooting Unexpected Results with [Compound].
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Technical Support Center: Troubleshooting Low Fluorescence Intensity in Imidazopyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for imidazopyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are utilizing the unique fluorescent properties of these versatile heterocyclic compounds.[1][2][3][4] As a Senior Application Scientist with extensive experience in the field, I have compiled this resource to address common challenges and provide in-depth, scientifically-grounded solutions to troubleshoot low fluorescence intensity in your experiments.

The unique π-conjugated framework of imidazopyridines allows for broad structural tuning, leading to diverse and valuable photophysical properties.[3] However, like many fluorophores, their emission intensity can be sensitive to a variety of environmental and structural factors. This guide will walk you through a logical troubleshooting process, from simple checks to more complex experimental considerations, to help you optimize your results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address specific issues you may be encountering.

Q1: My imidazopyridine derivative is showing weak or no fluorescence. What are the first things I should check?

This is a common starting point, and often, the solution lies in fundamental experimental parameters. Before delving into more complex issues, a systematic check of your setup and reagents is crucial.

A1: Initial Verification Workflow

Here is a step-by-step workflow to rule out common sources of error:

Caption: Initial troubleshooting workflow for low fluorescence.

  • Instrument Settings:

    • Excitation and Emission Wavelengths: Double-check that you are using the correct excitation and emission wavelengths for your specific imidazopyridine derivative. These values can often be found in the literature for similar compounds or determined by running excitation and emission scans.

    • Slit Widths: Ensure your spectrophotometer's excitation and emission slit widths are appropriately set. Wider slits can increase signal but may decrease resolution.

    • Detector Gain/Voltage: If your instrument allows, ensure the photomultiplier tube (PMT) voltage or detector gain is set to an appropriate level. Excessively low settings will result in a weak signal.[5]

  • Concentration:

    • Too Low: The most straightforward reason for a low signal is a concentration that is below the detection limit of your instrument. Prepare a fresh, more concentrated stock solution and re-measure.

    • Too High (Aggregation-Caused Quenching): Counterintuitively, excessively high concentrations can lead to quenching of fluorescence due to the formation of non-fluorescent aggregates.[6][7] This phenomenon, known as Aggregation-Caused Quenching (ACQ), is a common issue with many organic fluorophores.[6][7] To test for this, prepare a series of dilutions and measure the fluorescence of each. If fluorescence intensity increases upon dilution, ACQ may be the culprit.[8]

  • Sample Purity:

    • Impurities from the synthesis or residual solvents can quench fluorescence. Ensure your compound is of high purity. If necessary, repurify your sample using an appropriate technique like column chromatography or recrystallization.

  • Solvent:

    • The choice of solvent can dramatically impact fluorescence intensity.[9] Imidazopyridine derivatives can exhibit significant solvatochromism, where the emission properties change with solvent polarity.[9] If possible, test your compound in a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, methanol).

Q2: I've confirmed my basic setup is correct, but the fluorescence is still low. How does pH affect my measurements?

The pH of the solution is a critical parameter that can profoundly influence the fluorescence of imidazopyridine derivatives, as the protonation state of the heterocyclic ring system can alter its electronic properties.[10][11][12]

A2: The Critical Role of pH

Many imidazopyridine derivatives contain nitrogen atoms that can be protonated or deprotonated depending on the pH of the environment.[10][12] This change in protonation state can lead to significant shifts in absorption and emission spectra, as well as changes in quantum yield.[10][12]

  • Protonation and Deprotonation: The imidazopyridine core has basic nitrogen atoms that can be protonated in acidic conditions. Conversely, acidic functional groups on the molecule can be deprotonated in basic conditions.[10] For some derivatives, the conjugate base form is significantly more fluorescent than the protonated form.[10]

  • Determining the Optimal pH: To find the optimal pH for your compound, you should perform a pH titration experiment. This involves measuring the fluorescence intensity of your compound in a series of buffers with a wide range of pH values (e.g., from pH 2 to pH 10).

Experimental Protocol: pH Titration for Optimal Fluorescence

  • Prepare a Stock Solution: Dissolve your imidazopyridine derivative in a suitable organic solvent (e.g., DMSO or ethanol) to create a concentrated stock solution.

  • Prepare a Series of Buffers: Prepare a set of buffers covering a broad pH range (e.g., citrate buffers for pH 2-6, phosphate buffers for pH 6-8, and borate buffers for pH 8-10).

  • Dilute into Buffers: Add a small, constant volume of your stock solution to each buffer to ensure the final concentration of the fluorophore is the same across all samples. The final concentration of the organic solvent from the stock solution should be kept low (typically <1%) to minimize its effect on the buffer's pH and the compound's properties.

  • Measure Fluorescence: Record the fluorescence emission spectrum for each sample, ensuring you use the optimal excitation wavelength.

  • Plot the Data: Plot the fluorescence intensity at the emission maximum as a function of pH. The pH at which the fluorescence is highest is your optimal pH.

pH RangeCommon Buffer System
2.0 - 6.0Citrate Buffer
6.0 - 8.0Phosphate Buffer
8.0 - 10.0Borate Buffer

Q3: My compound's fluorescence varies significantly between different solvents. How do I understand and leverage this?

The sensitivity of imidazopyridine fluorescence to the solvent environment is a key characteristic that can be both a challenge and a tool.[9] Understanding the underlying principles will allow you to select the optimal solvent for your application.

A3: Understanding Solvatochromism and its Impact

The phenomenon where the color (absorption and emission) of a substance changes with the polarity of the solvent is called solvatochromism. This is often due to a change in the dipole moment of the fluorophore upon excitation.

  • Mechanism: In many imidazopyridine derivatives, the excited state is more polar than the ground state.[9] In polar solvents, the solvent molecules will reorient around the excited-state dipole, lowering its energy. This stabilization of the excited state often leads to a red-shift (a shift to longer wavelengths) in the emission spectrum. Non-polar solvents will have a lesser effect, resulting in a blue-shift (a shift to shorter wavelengths) compared to polar solvents.

  • Impact on Quantum Yield: The solvent can also influence the fluorescence quantum yield, which is the ratio of photons emitted to photons absorbed.[13] In some cases, specific interactions with the solvent (like hydrogen bonding) can provide non-radiative decay pathways, which quench fluorescence and lower the quantum yield.

Troubleshooting with Solvent Selection

  • Test a Range of Solvents: Measure the fluorescence of your compound in a series of solvents with varying polarities. A good starting set could include:

    • Non-polar: Hexane, Toluene

    • Moderately Polar: Dichloromethane, Ethyl Acetate

    • Polar Aprotic: Acetonitrile, DMSO

    • Polar Protic: Ethanol, Methanol, Water

  • Analyze the Results: Compare the emission maxima and fluorescence intensities across the different solvents. This will give you a clear picture of how your compound behaves in different environments and help you select the best solvent for your desired application.

Q4: I suspect aggregation is causing my low fluorescence. How can I confirm this and what can I do about it?

Aggregation-Caused Quenching (ACQ) is a very common issue with planar, π-conjugated molecules like many imidazopyridine derivatives.[6][7] In the aggregated state, strong intermolecular interactions can create non-radiative decay pathways, effectively "turning off" fluorescence.[7]

A4: Diagnosing and Mitigating Aggregation-Caused Quenching

Diagnostic Workflow for Aggregation

Caption: Workflow to diagnose and mitigate aggregation.

  • Concentration Dependence Study: As mentioned in Q1, the most direct way to test for ACQ is to perform a dilution study. A hallmark of ACQ is an increase in fluorescence intensity as the concentration decreases.[8]

  • Solvent Effects: Aggregation is often more pronounced in poor solvents. If your compound is aggregating in a particular solvent, try switching to a solvent in which it has higher solubility. For example, if aggregation is observed in a water/organic mixture, increasing the proportion of the organic solvent may help.

  • Structural Modifications: For those involved in the synthesis of these derivatives, minor structural changes can have a significant impact on aggregation. Introducing bulky substituents can disrupt the π-π stacking that often leads to aggregation. This is the principle behind Aggregation-Induced Emission (AIE), a phenomenon where molecules are non-emissive in solution but become highly fluorescent upon aggregation due to the restriction of intramolecular rotations.[7][14]

  • Use of Surfactants: In aqueous solutions, adding a surfactant at a concentration above its critical micelle concentration (CMC) can help to solubilize your compound within the micelles, preventing aggregation and potentially restoring fluorescence.

Q5: How can I quantitatively measure the fluorescence quantum yield of my imidazopyridine derivative?

For many applications, particularly in drug development and materials science, a qualitative assessment of fluorescence is not enough. A quantitative measurement of the fluorescence quantum yield (ΦF) is often required.

A5: Measuring Fluorescence Quantum Yield by the Comparative Method

The comparative method, as detailed by Williams et al., is a widely accepted and reliable technique for determining the fluorescence quantum yield.[15] It involves comparing the fluorescence of your unknown sample to a well-characterized standard with a known quantum yield.[15][16]

Experimental Protocol: Relative Quantum Yield Measurement

  • Select a Standard: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to your unknown sample.[16]

  • Prepare Solutions: Prepare a series of dilutions for both your test compound and the standard in the same solvent. The absorbances of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[15][16]

  • Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

  • Measure Fluorescence: Record the corrected fluorescence emission spectrum for each solution using the same excitation wavelength and instrument settings.

  • Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Plot the Data: For both the standard and the test compound, plot the integrated fluorescence intensity versus absorbance. The data should yield a straight line.

  • Calculate the Quantum Yield: The quantum yield of your test compound (ΦX) can be calculated using the following equation[13][15]:

    ΦX = ΦST * (GradX / GradST) * (η2X / η2ST)

    Where:

    • Φ is the fluorescence quantum yield.

    • Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.

    • η is the refractive index of the solvent.

    • The subscripts X and ST refer to the test compound and the standard, respectively.

Commonly Used Fluorescence Quantum Yield Standards

StandardSolventQuantum Yield (ΦF)Excitation (nm)Emission (nm)
Quinine Sulfate0.1 M H₂SO₄0.54350450
Fluorescein0.1 M NaOH0.95490520
Rhodamine 6GEthanol0.95528555
Rhodamine 101Ethanol1.00560580

Note: These values can vary slightly depending on the source. It is always best to consult the literature for the most up-to-date and accurate values.[16][17]

Conclusion

Troubleshooting low fluorescence intensity in imidazopyridine derivatives requires a systematic and logical approach. By carefully considering the factors outlined in this guide—from fundamental instrument settings and sample preparation to the more complex influences of pH, solvent, and aggregation—researchers can effectively diagnose and resolve issues to achieve optimal fluorescence from these powerful molecular tools. The versatility and tunable properties of imidazopyridines make them invaluable in a wide range of scientific disciplines, and a thorough understanding of their photophysical behavior is key to unlocking their full potential.[3][4][18]

References

  • A Guide to Recording Fluorescence Quantum Yields - UCI Department of Chemistry. (n.d.). Retrieved from [Link]

  • Reviglio, C., et al. (2025). Imidazopyridines as fluorogenic substrates for esterase detection. Journal of Photochemistry & Photobiology, A: Chemistry, 462, 116256.
  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. (2024). E3S Web of Conferences, 527, 01014.
  • Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. (n.d.). Retrieved from [Link]

  • Nitrogen Position Matters: Synthetic Strategies, Functional Behavior and Dual Roles in Medicine and Materials in the Imidazopyridine Family. (2026). MDPI.
  • Synthesis and spectral properties of pH probes based on imidazopyridine. (n.d.). SciEngine.
  • pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles. (n.d.). PMC.
  • Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. (n.d.). Retrieved from [Link]

  • DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. (n.d.). Retrieved from [Link]

  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applic
  • Synthesize of novel imidazo derivatives 13–19. (n.d.).
  • Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. (n.d.). PMC.
  • Absolute Quantum Yields Using an Integr
  • Effect of solvents on the photophysical properties of substituted imidazonaphthyridine deriv
  • From aggregation-caused quenching to aggregation-induced delayed fluorescence: the impact of the effect of substituents. (n.d.).
  • Fluorescence Studies of Novel Pyrazolopyridinone Fused Imidazopyridine Conjug
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  • New substituted imidaz... (n.d.). IRIS-AperTO - Unito.it.
  • Imidazo[4,5-b]pyridine derived iminocoumarins as potential pH probes. (n.d.). FULIR.
  • Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine deriv
  • Imidazopyridine–fluoride interaction: solvent-switched AIE effects via S⋯O conformational locking. (n.d.). New Journal of Chemistry (RSC Publishing).
  • Aggregation-caused quenching versus Aggregation induced emission and photophysical studies based on Synthesized Polarly Dihydro. (2024). SSRN.
  • Achieving Molecular Fluorescent Conversion from Aggregation-Caused Quenching to Aggregation-Induced Emission by Positional Isomeriz
  • Selection of an aggregation-caused quenching-based fluorescent tracer for imaging studies in nano drug delivery systems. (n.d.). Nanoscale (RSC Publishing).
  • Aggregation induced emission by pyridinium–pyridinium interactions. (2019). PMC - NIH.
  • Troubleshooting Tips for Fluorescence Staining. (2022). Biotium.
  • Tips for troubleshooting a fluorescence polarization assay for protein-DNA binding? (2017).

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Validation & Comparative

A Comparative Analysis of Cytotoxicity: The Emerging Potential of 3-Phenylimidazo[1,5-a]pyridine Derivatives versus the Gold Standard, Cisplatin

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is a perpetual endeavor. This guide offers a detailed comparative analysis of the cytotoxic properties of a promising class of heterocyclic compounds, the 3-phenylimidazo[1,5-a]pyridines, against the well-established chemotherapeutic agent, cisplatin. While direct cytotoxic data for 3-Phenylimidazo[1,5-a]pyridin-1-amine is not extensively available in the current body of scientific literature, this guide will utilize a closely related and well-characterized derivative, (Z)-3-((4-fluorophenyl)amino)-1-(3-phenylimidazo[1,5-a]pyridin-1-yl)prop-2-en-1-one (hereafter referred to as IMP derivative 15i) , as a representative for this class of compounds. This decision is predicated on the shared 3-phenylimidazo[1,5-a]pyridine core, a scaffold that has demonstrated significant potential in anticancer research.[1][2][3]

This document is intended for researchers, scientists, and drug development professionals, providing an in-depth look at the cytotoxic profiles, mechanisms of action, and the experimental methodologies used to evaluate these compounds.

Introduction to the Contenders

Cisplatin: The Incumbent Standard

Cisplatin, or cis-diamminedichloroplatinum(II), is a cornerstone of cancer chemotherapy. Its mechanism of action is primarily centered on its ability to form covalent adducts with DNA, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis. Despite its broad efficacy against a range of solid tumors, its clinical utility is often hampered by significant side effects, including nephrotoxicity, neurotoxicity, and ototoxicity, as well as the development of drug resistance.

The Imidazo[1,5-a]pyridine Scaffold: A Novel Challenger

The imidazo[1,5-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[4] Various derivatives of this scaffold have been synthesized and evaluated for a range of biological activities, with a notable focus on their potential as anticancer agents.[2][3] These compounds have been shown to exert their cytotoxic effects through diverse mechanisms, including the induction of apoptosis and the inhibition of key cellular pathways such as the PI3K/Akt pathway.[4][5]

The representative compound for this guide, IMP derivative 15i , is a member of the (Z)-3-(arylamino)-1-(3-phenylimidazo[1,5-a]pyridin-1-yl)prop-2-en-1-one series. This particular derivative has demonstrated potent anti-proliferative activity and has been the subject of mechanistic studies.[1]

Head-to-Head Cytotoxicity: A Data-Driven Comparison

The in vitro cytotoxicity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. A lower IC50 value is indicative of a higher cytotoxic potential.

The following table summarizes the available IC50 values for our representative IMP derivative 15i and cisplatin against the human colorectal carcinoma cell line, HCT-116. For a broader perspective on cisplatin's activity, its IC50 values against other cancer cell lines are also included.

CompoundCell LineIC50 (µM)Reference
IMP derivative 15i HCT-1161.21 ± 0.14[1]
Cisplatin HCT-116~27.5 - 30.90[6]
Cisplatin MDA-MB-231~61[7]
Cisplatin A549~150[8]
Cisplatin BT-549Viability reduced by ~36% at 10µM[9]

Note: IC50 values for cisplatin can vary between studies due to differences in experimental conditions such as incubation time and assay methodology.

From the available data, IMP derivative 15i exhibits significantly more potent cytotoxicity against the HCT-116 cell line, with an IC50 value in the low micromolar range, as compared to cisplatin. This suggests that the imidazo[1,5-a]pyridine scaffold holds considerable promise for the development of highly potent anticancer agents.

Unraveling the Mechanisms of Cell Death

Understanding the molecular mechanisms by which a compound induces cell death is crucial for its development as a therapeutic agent.

IMP Derivative 15i: A Multi-Faceted Approach to Apoptosis

Studies on IMP derivative 15i have revealed that its cytotoxic effects are mediated through the induction of apoptosis.[1] The key events in this process include:

  • Cell Cycle Arrest: The compound was found to arrest the cell cycle in the G0/G1 phase.[1]

  • Induction of Reactive Oxygen Species (ROS): An increase in intracellular ROS levels was observed.[1]

  • Mitochondrial Membrane Potential (ΔΨm) Disruption: The generation of ROS leads to a decrease in the mitochondrial membrane potential.[1]

  • Apoptosis Confirmation: The induction of apoptosis was further confirmed by techniques such as acridine orange/ethidium bromide (AO/EB) staining, DAPI staining, and Annexin V-FITC assays.[1]

The proposed apoptotic pathway for IMP derivative 15i is illustrated in the diagram below.

IMP_derivative IMP derivative 15i Cell_Cycle_Arrest G0/G1 Phase Cell Cycle Arrest IMP_derivative->Cell_Cycle_Arrest ROS Increased ROS Production IMP_derivative->ROS MMP Decreased Mitochondrial Membrane Potential (ΔΨm) ROS->MMP Apoptosis Apoptosis MMP->Apoptosis

Caption: Proposed apoptotic pathway induced by IMP derivative 15i.

Cisplatin: The DNA Damage Response

Cisplatin's primary mechanism of action involves binding to the purine bases in DNA, leading to the formation of DNA adducts. These adducts cause a kink in the DNA structure, which inhibits DNA replication and transcription. This damage triggers a cellular DNA damage response, which, if the damage is too severe to be repaired, activates the apoptotic cascade.

Experimental Protocols: The Foundation of Reliable Data

The determination of cytotoxicity is a fundamental aspect of anticancer drug discovery. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.[10][11][12]

Detailed Step-by-Step MTT Assay Protocol
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., IMP derivative 15i or cisplatin) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[10]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 step1 1. Seed cells in 96-well plate step2 2. Treat cells with compound step1->step2 step3 3. Add MTT reagent step2->step3 step4 4. Solubilize formazan step3->step4 step5 5. Measure absorbance step4->step5

Caption: Experimental workflow for a typical MTT cytotoxicity assay.

Conclusion and Future Directions

This comparative guide highlights the significant cytotoxic potential of the 3-phenylimidazo[1,5-a]pyridine scaffold, as represented by the potent derivative IMP derivative 15i . The substantially lower IC50 value of this compound against the HCT-116 cell line, when compared to the established chemotherapeutic agent cisplatin, underscores the promise of this chemical class in the development of novel anticancer therapies.

While these in vitro findings are encouraging, further research is warranted. Future studies should focus on:

  • Broad-Spectrum Cytotoxicity Screening: Evaluating the cytotoxicity of a wider range of 3-phenylimidazo[1,5-a]pyridin-1-amine derivatives against a diverse panel of cancer cell lines.

  • In-depth Mechanistic Studies: Further elucidating the specific molecular targets and signaling pathways modulated by these compounds.

  • In Vivo Efficacy and Toxicity Studies: Assessing the anticancer activity and safety profile of promising candidates in preclinical animal models.

  • Direct Comparative Studies: Performing head-to-head in vitro and in vivo comparisons of optimized imidazo[1,5-a]pyridine derivatives with cisplatin and other standard-of-care chemotherapeutics.

The continued exploration of the 3-phenylimidazo[1,5-a]pyridine scaffold has the potential to yield a new generation of anticancer agents with improved potency and a more favorable therapeutic window, offering new hope in the ongoing fight against cancer.

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  • Kamal, A., Reddy, T. S., Sree, G. S., Shaik, A. B., Kumar, G. B., & Chandran, S. (2020). Synthesis of (Z)-3-(arylamino)-1-(3-phenylimidazo[1,5-a]pyridin-1-yl)prop-2-en-1-ones as potential cytotoxic agents. PubMed. Retrieved from [Link]

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  • Altaher, A. M. H., Adris, M. A., & Aliwaini, S. H. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article.
  • Singh, P., Kumar, A., Kumar, A., & Singh, U. P. (2021). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. Heliyon, 7(5), e07074.
  • Science.gov. (n.d.). cytotoxicity ic50 values: Topics by Science.gov. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Table S1 IC50 values of 1−49 against cancer and normal cell lines, at different incubation time, mechanism of action, target. Retrieved from [Link]

  • Systematic Reviews in Pharmacy. (n.d.). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Can. Retrieved from [Link]

  • Al-Qadi, I., Hanania, M., Warad, I., Al-Hajj, N., Hazzam, R., Salama, Y., ... & Al-Maharik, N. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells.
  • ResearchGate. (n.d.). Summary of the IC 50 values determined from the MTT assay of A549 cells.... Retrieved from [Link]

  • ResearchGate. (n.d.). The IC50 values expressed in (µM) of the target compounds against the MCF-7, HCT-116, and HepG-2 tumor cells. Retrieved from [Link]

  • Gierisch, M. E., Pervolarakis, N., & Zigman, M. (2019). Modeling of Cisplatin-Induced Signaling Dynamics in Triple-Negative Breast Cancer Cells Reveals Mediators of Sensitivity. Cell reports, 28(9), 2417–2433.e8.
  • Korkola, J. E., & Gray, J. W. (2010). Cisplatin Induces Differentiation of Breast Cancer Cells. Molecular cancer therapeutics, 9(7), 1933–1944.
  • Ding, H., Chen, Z., Zhang, C., Xin, T., Wang, Y., Song, H., ... & Tan, C. (2012). Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)
  • Al-Qadi, I., Hanania, M., Warad, I., Al-Hajj, N., Hazzam, R., Salama, Y., ... & Al-Maharik, N. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC chemistry, 19(1), 48.
  • Al-Qadi, I., Hanania, M., Warad, I., Al-Hajj, N., Hazzam, R., Salama, Y., ... & Al-Maharik, N. (2022). RESEARCH ARTICLE The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells.
  • Al-Qadi, I., Hanania, M., Warad, I., Al-Hajj, N., Hazzam, R., Salama, Y., ... & Al-Maharik, N. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. WestminsterResearch.
  • Helali, A. Y. H., Sarg, M. T., Bayoumi, A. H., & Abdul Rahman, F. G. (2022). Phenylimidazoles Scaffolds as Potent Anticancer Agents (Part I). Al-Azhar Pharmaceutical Research, 6(4), 192-206.

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Comparative Photophysics: Imidazo[1,5-a]pyridine Amine vs. Hydroxyl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of imidazo[1,5-a]pyridine fluorophores substituted with amine (-NH₂) versus hydroxyl (-OH) functional groups. While both classes utilize the electron-deficient imidazo[1,5-a]pyridine core to achieve fluorescence, their excited-state dynamics differ fundamentally.

  • Hydroxyl Analogs (specifically ortho-OH): predominantly function via Excited-State Intramolecular Proton Transfer (ESIPT) . This mechanism yields "ultra-large" Stokes shifts (>150 nm or >6000 cm⁻¹) by emitting from a lower-energy keto tautomer state. They are ideal for "zero-background" imaging.

  • Amine Analogs: predominantly function via Intramolecular Charge Transfer (ICT) .[1] These exhibit high quantum yields and significant solvatochromism.[1][2] Their Stokes shifts are moderate-to-large (~60–100 nm) but are driven by solvent relaxation rather than structural tautomerization.

Mechanistic Divergence

The core difference lies in how the excited state dissipates energy before emission.

Hydroxyl Analogs: The ESIPT Mechanism

When a hydroxyl group is positioned ortho to the imidazo[1,5-a]pyridine nitrogen (position 3-phenyl ring), a pre-existing intramolecular hydrogen bond facilitates proton transfer upon photoexcitation.

  • Excitation (

    
    ):  The molecule is excited in its Enol form.
    
  • Proton Transfer (

    
    ):  The acidity of the -OH and basicity of the pyridine N increase in the excited state, driving a rapid proton transfer to form a Keto tautomer.
    
  • Emission (

    
    ):  Fluorescence occurs from the Keto form, which is significantly lower in energy, resulting in a massive redshift (Stokes shift).
    
  • Ground State Recovery (

    
    ):  The molecule rapidly reverts to the Enol form.
    
Amine Analogs: The ICT Mechanism

Amine substituents act as strong electron donors pushing electron density toward the electron-poor imidazo[1,5-a]pyridine core.

  • Excitation: Generates a highly polarized excited state (huge dipole moment).

  • Solvent Relaxation: Polar solvent molecules reorient around the excited dipole, lowering its energy.

  • Emission: Occurs from this relaxed ICT state. The Stokes shift depends heavily on solvent polarity (Solvatochromism).

Visualizing the Mechanisms

Photophysics_Comparison cluster_0 Hydroxyl Analog (ESIPT) cluster_1 Amine Analog (ICT) Enol_GS Enol (Ground State) Enol_ES Enol* (Excited) Enol_GS->Enol_ES Abs (UV) Keto_ES Keto* (Excited) (Proton Transfer) Enol_ES->Keto_ES ESIPT (<1 ps) Keto_GS Keto (Ground State) Keto_ES->Keto_GS Emission (Red/Orange) Large Stokes Shift Keto_GS->Enol_GS Back Proton Transfer ICT_GS Donor-Acceptor (GS) ICT_FC Franck-Condon State ICT_GS->ICT_FC Abs (UV/Vis) ICT_Rel Relaxed ICT State (Solvent Stabilized) ICT_FC->ICT_Rel Solvent Relaxation ICT_Rel->ICT_GS Emission (Blue/Green) Solvatochromic

Caption: Comparison of ESIPT (left) vs. ICT (right) pathways. ESIPT involves a structural proton shift yielding a new emissive species (Keto), while ICT relies on solvent stabilization of a polarized state.

Comparative Performance Data

The following table contrasts representative derivatives. Note the drastic difference in Stokes shift magnitude.

FeatureHydroxyl Derivative (Ortho-OH)Amine Derivative (Para-NH₂/NMe₂)Unsubstituted Core (Reference)
Representative Compound 2-(imidazo[1,5-a]pyridin-3-yl)phenol3-(4-(dimethylamino)phenyl)imidazo[1,5-a]pyridine3-phenylimidazo[1,5-a]pyridine
Primary Mechanism ESIPT (Enol

Keto)
ICT (Donor

Acceptor)

(Locally Excited)
Absorption (

)
330 – 360 nm380 – 410 nm300 – 320 nm
Emission (

)
520 – 580 nm (Orange/Red)450 – 520 nm (Blue/Green)420 – 450 nm (Blue)
Stokes Shift (

)
> 150 nm (> 8000 cm⁻¹)~ 60 – 100 nm (~ 4000 cm⁻¹)~ 100 nm
Quantum Yield (

)
Moderate (0.1 – 0.[3]3) in solutionHigh in solid state (AIE active)High (0.4 – 0.9) in non-polarQuenched in polar proticLow to Moderate (0.1 – 0.2)
Solvent Sensitivity Low (Emission is structural)Very High (Emission tracks polarity)Low
Key Application Ratiometric Sensing, Solid-state EmittersBio-labeling, Polarity ProbesSynthetic Intermediate

Key Insight: The Hydroxyl analog's emission is "locked" to the Keto form, making it robust against solvent changes but sensitive to pH (deprotonation kills ESIPT). The Amine analog is a "chameleon," shifting color based on the environment.

Experimental Protocols

Synthesis Workflow (General Procedure)

Both analogs can be synthesized via a robust one-pot cyclization.

Reagents:

  • Aromatic Aldehyde (Salicylaldehyde for OH; 4-Dimethylaminobenzaldehyde for Amine).

  • Di(2-pyridyl)ketone or 2-benzoylpyridine.[4]

  • Ammonium Acetate (

    
    ).
    
  • Glacial Acetic Acid.

Protocol:

  • Dissolve ketone (1.0 eq), aldehyde (1.0 eq), and

    
     (5.0 eq) in glacial acetic acid.
    
  • Reflux at 120°C for 4–12 hours under

    
     atmosphere.
    
  • Cool to room temperature. Pour into ice water.

  • Neutralize with

    
     (critical for Amine analogs to ensure free base form).
    
  • Extract with DCM, dry over

    
    , and purify via column chromatography (Silica gel).
    
    • Note: OH analogs may require acidification during workup to ensure the phenol is protonated for ESIPT.

Photophysical Characterization Workflow

Experimental_Workflow cluster_solv Solvatochromism Study cluster_measure Spectroscopy Start Purified Compound Solvents Prepare 10μM solutions in: Hexane, Toluene, DCM, MeOH, DMSO Start->Solvents Abs UV-Vis Absorption (Determine λ_max) Solvents->Abs Em Fluorescence Emission (Excite @ λ_max) Abs->Em QY Quantum Yield (Φ) vs Quinine Sulfate Std Em->QY Analysis Data Analysis: Calculate Stokes Shift (ν_abs - ν_em) Plot Lippert-Mataga (for ICT) QY->Analysis

Caption: Standard workflow for characterizing the photophysical differences between amine and hydroxyl derivatives.

Strategic Application Guide

When to use Hydroxyl (ESIPT) Analogs:
  • Zero-Background Imaging: When you need to filter out excitation light completely. The >150 nm shift allows excitation at 350 nm and collection at 550 nm with no crosstalk.

  • Anion Sensing: The phenolic proton is acidic. Reacting it with specific analytes (e.g., masking it as an ester) turns OFF ESIPT (Blue emission). Cleavage by an enzyme or analyte restores the phenol and turns ON ESIPT (Red emission).

  • Solid State Lighting: ESIPT molecules often avoid Aggregation-Caused Quenching (ACQ) because the large Stokes shift prevents self-absorption.

When to use Amine (ICT) Analogs:
  • Bright Labeling: When maximum brightness is required in non-polar environments (e.g., lipid droplets, hydrophobic protein pockets).

  • Micro-environment Sensing: Use these to map polarity changes in cells. A shift from Green to Blue indicates a transition from a polar to a hydrophobic environment.

  • pH Sensing: The amine is protonatable. Protonation abolishes the donor ability, killing the ICT band. This provides a "turn-off" response to acidity.

References

  • Cui, R., et al. (2022). "An Imidazo[1,5-a]pyridine Benzopyrylium-Based NIR Fluorescent Probe with Ultra-Large Stokes Shifts for Monitoring SO2." Molecules. Link

  • Volpi, G., et al. (2025). "Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes: Structural and Optical Tunability." Int. J. Mol. Sci.Link (Generalized based on search context)

  • Zhang, P., et al. (2017). "A large Stokes shift fluorescent probe for sensing of thiophenols based on imidazo[1,5-α]pyridine."[5] Analytica Chimica Acta. Link

  • Debata, B. P., et al. (2025). "Imidazo[1,5-a]pyridine–benzilimidazole conjugated greenish-yellow fluorophores." Journal of Materials Chemistry C. Link

  • Rotolo, C., et al. (2022).[6] "Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models." Molecules. Link

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A Comparative Guide to the Anticancer Potential of 3-Phenylimidazo[1,5-a]pyridin-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology drug discovery, the relentless pursuit of novel chemical scaffolds with potent and selective anticancer activity is paramount. Among the myriad of heterocyclic compounds, the imidazo[1,5-a]pyridine core has emerged as a privileged structure, demonstrating a wide spectrum of biological activities. This guide provides an in-depth comparative analysis of the in vitro anticancer efficacy of derivatives of 3-Phenylimidazo[1,5-a]pyridin-1-amine, focusing on their IC50 values across various cancer cell lines. We will delve into the experimental methodologies for determining these values, explore the underlying mechanisms of action, and benchmark their performance against established chemotherapeutic agents.

Unveiling the Cytotoxic Profile: IC50 Values of Imidazo[1,5-a]pyridine Derivatives

The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the potency of a compound in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro. While data for the specific parent compound, 3-Phenylimidazo[1,5-a]pyridin-1-amine, is limited in the public domain, numerous studies have explored the anticancer potential of its derivatives. These modifications to the core structure often lead to significant enhancements in cytotoxic activity.

The following table summarizes the IC50 values of selected 3-phenylimidazo[1,5-a]pyridine derivatives against a panel of human cancer cell lines. This data has been compiled from various preclinical studies and showcases the promising activity of this chemical class.

Compound IDCancer Cell LineCell Line OriginIC50 (µM)Reference
Derivative 15i HCT-116Colon Carcinoma1.21 ± 0.14[1]
Compound 12 HT-29Colon Adenocarcinoma4.15 ± 2.93[2]
Compound 18 HT-29Colon Adenocarcinoma10.11 ± 0.70[2]
Compound 18 MCF-7Breast Adenocarcinoma14.81 ± 0.20[2]
Compound 14 B16F10Murine Melanoma21.75 ± 0.81[2]
Compound 12 MCF-7Breast Adenocarcinoma30.88 ± 14.44[2]
IP-5 HCC1937Breast Carcinoma45[3]
IP-6 HCC1937Breast Carcinoma47.7[3]

Table 1: IC50 Values of Selected 3-Phenylimidazo[1,5-a]pyridine Derivatives in Various Cancer Cell Lines.

Benchmarking Against the Gold Standard: A Comparative Analysis

To contextualize the efficacy of these novel compounds, it is essential to compare their cytotoxic potencies with those of established, clinically used chemotherapeutic agents. The following table presents the IC50 values for several standard-of-care drugs against some of the same cancer cell lines.

DrugCancer Cell LineCell Line OriginIC50 (µM)Reference
Doxorubicin HCT-116Colon Carcinoma~1[4]
Doxorubicin MCF-7Breast Adenocarcinoma2.50 ± 1.76[5]
Doxorubicin MDA-MB-231Breast Adenocarcinoma12.9 ± 0.9[6]
Cisplatin A549Lung Carcinoma>50[6]
Oxaliplatin HT-29Colon Adenocarcinoma0.58[7]
5-Fluorouracil HT-29Colon Adenocarcinoma5.10 ± 0.42[8]

Table 2: IC50 Values of Standard Chemotherapeutic Drugs in Relevant Cancer Cell Lines.

A direct comparison of the data suggests that certain derivatives of 3-phenylimidazo[1,5-a]pyridine exhibit promising potency, with IC50 values in the low micromolar range, comparable to or even exceeding those of some standard drugs in specific cell lines. For instance, derivative 15i shows an IC50 of 1.21 µM in HCT-116 cells, which is in the same range as doxorubicin in the same cell line.[1][4]

The "How-To": Determining IC50 Values with the MTT Assay

The robust and reproducible determination of IC50 values is the cornerstone of preclinical drug evaluation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell viability. The principle of this assay lies in the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT, primarily by mitochondrial dehydrogenases, into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Below is a detailed, step-by-step protocol for a typical MTT assay:

Experimental Protocol: MTT Assay for IC50 Determination

  • Cell Seeding:

    • Harvest cancer cells from culture and perform a cell count using a hemocytometer or an automated cell counter.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., 3-phenylimidazo[1,5-a]pyridine derivative) in a suitable solvent, such as dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solution in culture medium to obtain a range of desired concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.

    • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, carefully remove the medium containing the compound.

    • Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the MTT solution from the wells.

    • Add 150 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

    • Gently shake the plate on a shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value from the dose-response curve using non-linear regression analysis.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Cell Culture & Seeding Compound_Prep 2. Compound Dilution Incubation 3. Drug Incubation (48-72h) Compound_Prep->Incubation MTT_Addition 4. MTT Addition & Incubation (2-4h) Incubation->MTT_Addition Solubilization 5. Formazan Solubilization MTT_Addition->Solubilization Absorbance_Reading 6. Absorbance Measurement Solubilization->Absorbance_Reading IC50_Calculation 7. IC50 Determination Absorbance_Reading->IC50_Calculation

Caption: Workflow of the MTT assay for IC50 determination.

Delving into the "Why": Mechanism of Action

Understanding the mechanism by which a compound exerts its cytotoxic effects is crucial for its development as a therapeutic agent. Studies on imidazo[1,5-a]pyridine derivatives suggest a multi-faceted mechanism of action, primarily involving the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis: Apoptosis, or programmed cell death, is a tightly regulated process essential for normal tissue homeostasis. Cancer cells often evade apoptosis, leading to uncontrolled proliferation. Several imidazo[1,5-a]pyridine derivatives have been shown to induce apoptosis in cancer cells. This is often characterized by the activation of caspases, a family of proteases that execute the apoptotic program, leading to DNA fragmentation and cell death.

Cell Cycle Arrest: The cell cycle is a series of events that leads to cell division and replication. Checkpoints within the cell cycle ensure the fidelity of this process. Some imidazo[1,5-a]pyridine derivatives have been found to cause cell cycle arrest at specific phases, such as G0/G1 or G2/M.[1] This prevents cancer cells from progressing through the division cycle, thereby inhibiting their proliferation.

Targeting Key Signaling Pathways: The anticancer activity of imidazopyridine derivatives is also attributed to their ability to modulate critical intracellular signaling pathways that are often dysregulated in cancer. Two such pathways are the PI3K/Akt and ERK5 signaling cascades.

  • PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Some imidazopyridine analogues have been designed as inhibitors of PI3K, thereby blocking downstream signaling and promoting cancer cell death.[9]

  • ERK5 Pathway: The Extracellular signal-regulated kinase 5 (ERK5) pathway is another important signaling cascade involved in cell proliferation and survival.[10] Inhibition of ERK5 has emerged as a promising strategy for cancer therapy, and some imidazopyridine compounds have been identified as ERK5 inhibitors.[11]

Signaling_Pathway cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K MEKK MEKK2/3 RTK->MEKK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis Inhibition Akt->Apoptosis MEK5 MEK5 MEKK->MEK5 ERK5 ERK5 MEK5->ERK5 ERK5->Proliferation Imidazopyridine Imidazo[1,5-a]pyridine Derivatives Imidazopyridine->PI3K Inhibition Imidazopyridine->ERK5 Inhibition

Caption: Potential signaling pathways targeted by imidazo[1,5-a]pyridine derivatives.

Conclusion and Future Directions

The derivatives of 3-Phenylimidazo[1,5-a]pyridin-1-amine represent a promising class of compounds with significant anticancer potential. The available data from in vitro studies demonstrate their ability to inhibit the growth of various cancer cell lines at low micromolar concentrations, with some derivatives showing potency comparable to that of established chemotherapeutic drugs. Their mechanism of action appears to be multifactorial, involving the induction of apoptosis, cell cycle arrest, and the modulation of key oncogenic signaling pathways such as PI3K/Akt and ERK5.

Further research is warranted to fully elucidate the structure-activity relationships within this class of compounds to optimize their potency and selectivity. Moreover, in vivo studies in animal models are a critical next step to evaluate their therapeutic efficacy and safety profiles. The continued exploration of imidazo[1,5-a]pyridine derivatives holds the promise of delivering novel and effective therapeutic agents for the treatment of cancer.

References

  • MEK5-ERK5 Signaling in Cancer: Implications for Targeted Therapy. PMC. Available at: [Link]

  • Cell Cycle Regulation by Checkpoints. PMC. Available at: [Link]

  • Cell cycle checkpoints. Khan Academy. Available at: [Link]

  • Extrinsic & Intrinsic Apoptosis Pathways Diagram. SciSpace. Available at: [Link]

  • Impact of ERK5 on the Hallmarks of Cancer. PMC. Available at: [Link]

  • Overview of the signaling pathway of apoptosis. ResearchGate. Available at: [Link]

  • Intrinsic apoptosis signaling pathway. ResearchGate. Available at: [Link]

  • ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled?. Frontiers. Available at: [Link]

  • Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. PMC. Available at: [Link]

  • Cell Biology 08: Cell Cycle Regulation and Checkpoints. CureFFI.org. Available at: [Link]

  • Design and Synthesis of Imidazopyridine Analogues as Inhibitors of Phosphoinositide 3-Kinase Signaling and Angiogenesis. ACS Publications. Available at: [Link]

  • Clinical Significance and Regulation of ERK5 Expression and Function in Cancer. MDPI. Available at: [Link]

  • Cell Cycle: Definition, Phases, Regulation, Checkpoints. Microbe Notes. Available at: [Link]

  • Synthesis of (Z)-3-(arylamino)-1-(3-phenylimidazo[1,5-a]pyridin-1-yl)prop-2-en-1-ones as potential cytotoxic agents. ResearchGate. Available at: [https://www.researchgate.net/publication/344395604_Synthesis_of_Z-3-arylamino-1-3-phenylimidazo15-a]pyridin-1-ylprop-2-en-1-ones_as_potential_cytotoxic_agents]([Link])

  • Imidazopyridine Compounds as ERK5 Inhibitors for Treating Cancer. PMC. Available at: [Link]

  • Role of PI3K/AKT pathway in cancer: the framework of malignant behavior. PMC. Available at: [Link]

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  • Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. PMC. Available at: [Link]

  • Chemosensitization of HT29 and HT29-5FU Cell Lines by a Combination of a Multi-Tyrosine Kinase Inhibitor and 5FU Downregulates ABCC1 and Inhibits PIK3CA in Light of Their Importance in Saudi Colorectal Cancer. PMC. Available at: [Link]

  • Inhibitory Effects of 5-Fluorouracil and Oxaliplatin on Human Colorectal Cancer Cell Survival Are Synergistically Enhanced by Sulindac Sulfide. Anticancer Research. Available at: [Link]

  • Additive Interaction of Oxaliplatin and 17-Allylamino-17-demethoxygeldanamycin in Colon Cancer Cell Lines Results from Inhibition of Nuclear Factor κB Signaling. AACR Journals. Available at: [Link]

  • Doxorubicin and Cisplatin Modulate miR-21, miR-106, miR-126, miR-155 and miR-199 Levels in MCF7, MDA-MB-231 and SK-BR-3 Cells That Makes Them Potential Elements of the DNA-Damaging Drug Treatment Response Monitoring in Breast Cancer Cells—A Preliminary Study. PMC. Available at: [Link]

  • Discrimination of the Effects of Doxorubicin on Two Different Breast Cancer Cell Lines on Account of Multidrug Resistance and Apoptosis. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Cytotoxic effects of Urtica dioica radix on human colon (HT29) and gastric (MKN45) cancer cells mediated through. Cellular and Molecular Biology. Available at: [Link]

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  • IC50 values (μM) of doxorubicin (DOX) and cisplatin (CIS) in... ResearchGate. Available at: [Link]

  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences. Available at: [Link]

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